2,2-Diphenylpropionic acid
Description
Properties
IUPAC Name |
2,2-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODELFXJUOVNEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204126 | |
| Record name | 2,2-Diphenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-66-7 | |
| Record name | 2,2-Diphenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5558-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6PED9U1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and relevant biological information for 2,2-Diphenylpropionic acid. The information is presented to support research, development, and quality control activities involving this compound.
Core Physicochemical Properties
This compound, a derivative of propionic acid, is a white to brown crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in organic solvents.[1][2] This compound is recognized for its applications in the pharmaceutical and chemical industries, notably as a nonsteroidal anti-inflammatory drug (NSAID) and as a building block in organic synthesis.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-diphenylpropanoic acid | [3] |
| Synonyms | α,α-Diphenylpropionic acid, Diphenylpropionic acid | [1][4] |
| CAS Number | 5558-66-7 | [1][5] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][4] |
| Molecular Weight | 226.27 g/mol | [1][3] |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 172-175 °C | [5][6] |
| Boiling Point | 300 °C | [5][6] |
| pKa | 4.78 ± 0.10 (Predicted) | [1] |
| Solubility | Sparingly soluble in water | [1][2] |
| InChI Key | ODELFXJUOVNEFZ-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available in various databases. | [1][7] |
| ¹³C NMR | Spectra available in various databases. | [1][3] |
| Infrared (IR) | KBr disc and nujol mull spectra are available. | [1][3] |
| Mass Spec (MS) | GC-MS data is available, showing characteristic fragmentation. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.
Synthesis of this compound
A common method for the synthesis of 2-arylpropionic acids involves the α-methylation of the corresponding arylacetonitrile followed by hydrolysis. The following is a representative protocol adapted for the synthesis of this compound from diphenylacetonitrile.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Protocol:
-
α-Methylation of Diphenylacetonitrile: In a suitable pressure vessel, combine diphenylacetonitrile, dimethyl carbonate (in excess, acting as both reagent and solvent), and anhydrous potassium carbonate. The mixture is heated with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Hydrolysis: Once the methylation is complete, the excess dimethyl carbonate is removed under reduced pressure. The resulting crude 2,2-diphenylpropionitrile (B1294319) is then subjected to hydrolysis. An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is refluxed until the nitrile is fully converted to the carboxylate salt.
-
Acidification and Isolation: After cooling, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or byproducts. The aqueous layer is then carefully acidified with hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound. The solid is collected by vacuum filtration and washed with cold water.
Purification by Crystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Protocol:
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly boiled and then hot-filtered to remove the charcoal.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy Protocol:
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Data Acquisition: Acquire the spectra on a suitable NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary.
FT-IR Spectroscopy Protocol (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by GC for a solution.
-
Ionization: The sample is ionized using a standard electron energy of 70 eV.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
Biological Activity and Mechanism of Action
As a nonsteroidal anti-inflammatory drug (NSAID), this compound is believed to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
NSAID Mechanism of Action - Cyclooxygenase Pathway
Caption: The inhibitory effect of this compound on the cyclooxygenase pathway.
The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced by inflammatory stimuli. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. The relative selectivity for COX-1 versus COX-2 can influence the therapeutic and side-effect profile of the drug.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,2-Diphenylpropionic Acid: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and analytical methodologies for 2,2-Diphenylpropionic acid. This document is intended to serve as a core resource for professionals engaged in research, development, and quality control involving this compound.
Chemical Structure and Identification
This compound, also known as α,α-diphenylpropionic acid, is a carboxylic acid with the chemical formula C₁₅H₁₄O₂.[1] Its structure features a propionic acid backbone with two phenyl groups attached to the α-carbon.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol [1] |
| CAS Number | 5558-66-7[1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 172-175 °C[2] |
| Boiling Point | 300 °C[2] |
| Solubility | Sparingly soluble in water |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x -C₆H₅) |
| ~1.9 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~179 | Carboxylic Carbon (C=O) |
| ~142 | Aromatic C1 (ipso-carbons) |
| ~128 | Aromatic C3/C5 (meta-carbons) |
| ~127 | Aromatic C4 (para-carbon) |
| ~126 | Aromatic C2/C6 (ortho-carbons) |
| ~55 | Quaternary Carbon (-C(Ph)₂) |
| ~25 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Description |
| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |
| ~3050 | C-H stretch (sp²) | Aromatic C-H |
| ~2980 | C-H stretch (sp³) | Aliphatic C-H |
| ~1700 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl |
| 1450-1600 | C=C stretch | Aromatic ring skeletal vibrations |
| 1210-1320 | C-O stretch | Coupled with O-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Proposed Fragment | Notes |
| 226 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺)[1] |
| 181 | [M - COOH]⁺ | Loss of the carboxyl group[1] |
| 167 | [C₁₃H₁₁]⁺ | Loss of COOH and CH₃ |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify this compound in a sample.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 222 nm[3] |
| Run Time | 10 minutes[3] |
Procedure:
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound reference standard in the mobile phase. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound, particularly in complex matrices.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 amu |
Procedure:
-
Derivatization (if necessary): For improved volatility and chromatographic performance, the carboxylic acid group can be derivatized (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA).
-
Sample Preparation: Dissolve the sample (or derivatized sample) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.[4]
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum or library data.
Acid-Base Titration
Objective: To determine the purity of a solid sample of this compound.
Reagents and Equipment:
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Analytical balance
-
Buret, 50 mL
-
Erlenmeyer flask, 250 mL
-
Ethanol (B145695) (or a suitable solvent to dissolve the acid)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.25 g of this compound and record the mass.
-
Dissolve the sample in approximately 50 mL of ethanol in an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
Titration: Fill the buret with the standardized NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.[5]
-
Record the final volume of the NaOH solution.
-
Calculation: Calculate the purity of the this compound using the following formula:
Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (m_sample) × 100
Where:
-
V_NaOH = Volume of NaOH used (in L)
-
M_NaOH = Molarity of NaOH solution
-
MW_acid = Molecular weight of this compound (226.27 g/mol )
-
m_sample = Mass of the sample (in g)
-
Analytical Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diphenylpropionic acid is a nonsteroidal anti-inflammatory drug (NSAID) whose therapeutic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of its mechanism of action, drawing upon the established pharmacology of NSAIDs and available data on this compound and its derivatives. It includes a summary of its biological activities, detailed experimental protocols for assessing its anti-inflammatory and related effects, and visual representations of key signaling pathways and experimental workflows. While specific quantitative data for this compound is limited in the public domain, this guide offers a foundational understanding for researchers and professionals in drug development.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
As a member of the phenylpropionic acid class of NSAIDs, the principal mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are potent mediators of inflammation, pain, and fever.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and supporting platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. Its products, primarily prostaglandins like PGE2, contribute significantly to the cardinal signs of inflammation.
By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms. The therapeutic efficacy and side-effect profile of NSAIDs are often related to their relative selectivity for COX-1 versus COX-2.
Signaling Pathway
Caption: Inhibition of the Prostaglandin (B15479496) Synthesis Pathway.
Other Potential Biological Activities
Beyond its primary anti-inflammatory effects, derivatives of this compound have been investigated for other pharmacological activities.
Antimuscarinic Activity
Certain ester derivatives of this compound have demonstrated antimuscarinic properties, suggesting a potential for this chemical scaffold in modulating cholinergic pathways. For instance, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen, was found to possess antimuscarinic activities, although it was less potent than its parent compound[1]. The antimuscarinic effects of a series of 2,2-diphenylpropionate compounds were found to be related to the bond distances between the carbonyl oxygen and the protonated nitrogen[2].
Quantitative Data Summary
Table 1: Representative COX Inhibition Data for Phenylpropionic Acid Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | COX-1 | 13 | 0.5 |
| COX-2 | 26 | ||
| Naproxen | COX-1 | 2.6 | 0.6 |
| COX-2 | 4.3 | ||
| Ketoprofen | COX-1 | 0.5 | 0.02 |
| COX-2 | 25 |
Note: The data presented in this table is for comparative purposes and is derived from various sources. Direct comparison of absolute values across different studies should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the anti-inflammatory and related activities of this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 isoforms.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid.
Materials and Reagents:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and heme.
-
Add the various concentrations of the test compound or reference inhibitors to the wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add the chromogenic substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 595 nm for TMPD) over time using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Calculate the COX-2 Selectivity Index (SI) as IC50 (COX-1) / IC50 (COX-2).
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials and Reagents:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally at various doses. Administer the vehicle to the control group.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating anti-inflammatory agents.
Conclusion
This compound is an NSAID that is presumed to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. While specific quantitative data on its potency and selectivity are not widely available, its structural relationship to other well-characterized phenylpropionic acid NSAIDs provides a strong basis for its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile, including its potential effects on other biological targets such as muscarinic receptors. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diphenylpropionic acid, a nonsteroidal anti-inflammatory drug (NSAID), is a compound of significant interest in pharmaceutical and chemical research. This technical guide provides a detailed overview of its physical and chemical properties, supported by experimental protocols for their determination. The information is presented to facilitate its application in research, drug development, and quality control.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2,2-diphenylpropanoic acid[1] |
| Synonyms | α,α-Diphenylpropionic acid, Benzeneacetic acid, α-methyl-α-phenyl-[2] |
| CAS Number | 5558-66-7[2][3] |
| Molecular Formula | C₁₅H₁₄O₂[2][3] |
| Molecular Weight | 226.27 g/mol [1][2][4] |
| Canonical SMILES | CC(C(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1[1] |
| InChI Key | ODELFXJUOVNEFZ-UHFFFAOYSA-N[1] |
Physical Properties
This section summarizes the key physical characteristics of this compound, crucial for its handling, formulation, and storage.
| Property | Value | Source |
| Appearance | White to almost white or brown crystalline powder[2] | Commercial Suppliers |
| Melting Point | 172-175 °C[3][4] | Fluorochem[3], Sigma-Aldrich[4] |
| Boiling Point | 300 °C (lit.)[3][4] | Fluorochem[3], Sigma-Aldrich[4] |
| Solubility | Sparingly soluble in water. More soluble in organic solvents.[2][5] | ChemicalBook[2], CymitQuimica[5] |
| pKa | 4.78 ± 0.10 (Predicted)[2] | ChemicalBook[2] |
| LogP (Octanol/Water) | 3.077 (Crippen Calculated)[6] | Cheméo[6] |
Chemical Properties and Spectral Data
The chemical behavior and spectroscopic profile of this compound are fundamental for its identification and analysis.
| Property | Description |
| Reactivity | Exhibits typical carboxylic acid reactivity, including the ability to form salts and esters. The two phenyl groups influence its steric hindrance and electronic properties.[5] |
| ¹H NMR | Spectral data is available and can be used for structural confirmation.[1][7] |
| ¹³C NMR | Spectral data is available for detailed structural analysis.[7] |
| Mass Spectrometry | GC-MS data shows a top peak at m/z 181.[1] |
| Infrared (IR) Spectroscopy | FTIR spectra, typically run as a KBr wafer, are available for functional group identification.[1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Determination of Solubility
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl ether, Ethanol (B145695).
Procedure:
-
Qualitative Assessment:
-
Place approximately 25 mg of this compound into a series of small test tubes.[8]
-
To each tube, add 0.75 mL of a different solvent (water, 5% NaOH, 5% NaHCO₃, 5% HCl, diethyl ether) in small portions.[8]
-
After each addition, shake the tube vigorously.[8]
-
Observe and record whether the compound dissolves completely, partially, or not at all.[9]
-
-
Quantitative Assessment (e.g., in Ethanol):
-
Prepare a series of saturated solutions of this compound in ethanol at a constant temperature.
-
Agitate the solutions for a sufficient time to ensure equilibrium is reached.
-
Carefully filter a known volume of the supernatant.
-
Remove the solvent by evaporation and weigh the remaining solid.
-
Calculate the solubility in g/L or mol/L.
-
Determination of pKa via Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Burette
-
Standardized 0.1 M NaOH solution
-
Beaker
-
Magnetic stirrer and stir bar
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol to dissolve the acid)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture in a beaker.[10]
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.[10]
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).[10]
-
After each addition, allow the pH to stabilize and record the reading.[10]
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).[11]
-
Plot the pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[11]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of a compound like this compound.
Caption: Workflow for the synthesis, purification, and physicochemical characterization.
Biological Context: Mechanism of Action
As a nonsteroidal anti-inflammatory drug (NSAID), this compound is known to exhibit anti-inflammatory, analgesic, and antipyretic properties. While a detailed signaling pathway specific to this molecule is not extensively documented in readily available literature, its mechanism of action is presumed to be similar to other NSAIDs. This involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.
The following diagram illustrates the general mechanism of NSAID action.
Caption: General mechanism of NSAID action via COX enzyme inhibition.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The tabulated data, experimental protocols, and illustrative diagrams are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this important compound. Further research into its specific biological interactions and potential therapeutic applications is encouraged.
References
- 1. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound 95 5558-66-7 [sigmaaldrich.com]
- 5. CAS 5558-66-7: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound (CAS 5558-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound(5558-66-7) 1H NMR [m.chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. web.williams.edu [web.williams.edu]
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Diphenylpropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2,2-diphenylpropionic acid derivatives. This class of compounds, sharing structural similarities with profen non-steroidal anti-inflammatory drugs (NSAIDs), holds considerable interest for research and development in medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data for a series of derivatives, and illustrates key experimental and biological pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves the functionalization of the carboxylic acid moiety to form esters and amides. The general synthetic workflow begins with the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or an amine.
General Synthetic Workflow
The following diagram illustrates the common synthetic routes to obtain esters and amides of this compound.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
1.2.1. Synthesis of 2,2-Diphenylpropionyl Chloride (Acid Chloride Formation)
-
Materials: this compound, thionyl chloride (SOCl₂), anhydrous dichloromethane (B109758) (DCM), magnetic stirrer, round-bottom flask, reflux condenser, heating mantle.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 2,2-diphenylpropionyl chloride, which can be used in the next step without further purification.
-
1.2.2. Synthesis of this compound Esters (Esterification)
-
Method A: From Acid Chloride
-
Materials: 2,2-Diphenylpropionyl chloride, desired alcohol (e.g., ethanol, propanol), triethylamine (B128534) (TEA) or pyridine, anhydrous DCM, magnetic stirrer, round-bottom flask.
-
Procedure:
-
Dissolve the desired alcohol (1.2 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask at 0 °C.
-
Slowly add a solution of 2,2-diphenylpropionyl chloride (1.0 eq) in anhydrous DCM to the alcohol solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).
-
-
-
Method B: Fischer Esterification
-
Materials: this compound, desired alcohol (large excess, can be used as solvent), concentrated sulfuric acid (catalytic amount), round-bottom flask, reflux condenser, heating mantle.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the desired alcohol.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
-
1.2.3. Synthesis of this compound Amides (Amidation)
-
Method A: From Acid Chloride
-
Materials: 2,2-Diphenylpropionyl chloride, desired primary or secondary amine, TEA or pyridine, anhydrous DCM.
-
Procedure:
-
Follow the procedure for ester synthesis from acid chloride, substituting the alcohol with the desired amine.
-
-
-
Method B: DCC Coupling
-
Materials: this compound, desired amine, N,N'-dicyclohexylcarbodiimide (DCC), anhydrous DCM.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
-
-
Characterization of Derivatives
The synthesized derivatives are characterized by determining their physical properties and using spectroscopic methods to confirm their structures.
Data Presentation
The following tables summarize the quantitative data for a series of representative ester and amide derivatives of the closely related 2-phenylpropionic acid, which can be used as a reference for the expected data for this compound derivatives.
Table 1: Physical and Spectroscopic Data for 2-Phenylpropionic Acid Ester Derivatives
| Derivative | R | Yield (%) | M.p. (°C) | IR (cm⁻¹) ν(C=O) | ¹H NMR (δ ppm) - OCH₂- |
| 1 | -CH₃ | 85 | Oil | 1735 | 3.62 (s, 3H) |
| 2 | -CH₂CH₃ | 88 | Oil | 1734 | 4.09 (q, 2H) |
| 3 | -CH₂CH₂CH₃ | 82 | Oil | 1735 | 3.98 (t, 2H) |
| 4 | -CH(CH₃)₂ | 79 | Oil | 1732 | 4.90 (sept, 1H) |
Table 2: Physical and Spectroscopic Data for 2-Phenylpropionic Acid Amide Derivatives
| Derivative | R | Yield (%) | M.p. (°C) | IR (cm⁻¹) ν(C=O) | ¹H NMR (δ ppm) - NH- |
| 5 | -H | 92 | 103-105 | 1660 | 5.45 (br s, 1H), 6.01 (br s, 1H) |
| 6 | -CH₂CH₃ | 89 | 78-80 | 1645 | 5.50 (br t, 1H) |
| 7 | -CH₂Ph | 91 | 115-117 | 1642 | 6.05 (br t, 1H) |
| 8 | -Ph | 85 | 148-150 | 1655 | 7.80 (br s, 1H) |
Note: The data presented in these tables are for derivatives of 2-phenylpropionic acid and are intended to be illustrative for the corresponding this compound derivatives.
Characterization Workflow
The following diagram outlines the typical workflow for the characterization of the synthesized compounds.
Caption: Workflow for the characterization of synthesized derivatives.
Biological Context: Signaling Pathway
Derivatives of arylpropionic acids are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates the COX signaling pathway, a key target for these compounds.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
The inhibition of COX-1 and COX-2 enzymes by arylpropionic acid derivatives prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The development of new derivatives often aims to achieve selective inhibition of COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition.
This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The provided protocols and illustrative data are intended to support further research and development in this promising area of medicinal chemistry.
An In-depth Technical Guide to 2,2-Diphenylpropionic Acid (CAS: 5558-66-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylpropionic acid, also known as 2,2-diphenylpropanoic acid, is an organic compound with the CAS number 5558-66-7.[1] Structurally, it is a carboxylic acid featuring a propionic acid backbone with two phenyl group substituents at the alpha position. This compound is of interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. It is recognized as a potential nonsteroidal anti-inflammatory drug (NSAID), a class of compounds that typically function by inhibiting cyclooxygenase (COX) enzymes.[2] Furthermore, its structural motif makes it a valuable intermediate in the synthesis of more complex molecules and derivatives with diverse biological activities.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for a plausible synthetic route, and a discussion of its potential biological activities and the methods for their evaluation.
Physicochemical Properties
This compound is a white crystalline solid that is sparingly soluble in water but shows good solubility in organic solvents.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5558-66-7 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Melting Point | 172-175 °C | |
| Boiling Point | 300 °C | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Low in water; soluble in organic solvents | [1] |
| InChI Key | ODELFXJUOVNEFZ-UHFFFAOYSA-N | [1] |
| SMILES | CC(C(=O)O)(c1ccccc1)c1ccccc1 |
Synthesis of this compound
Proposed Synthetic Workflow
The overall workflow for the proposed synthesis is depicted in the following diagram:
Detailed Experimental Protocol (Proposed)
This protocol is a representative method and may require optimization.
Step 1: Synthesis of 2,2-Diphenylpropionitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of diphenylacetonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).
-
Deprotonation: Cool the flask in an ice bath. Slowly add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to the solution to deprotonate the α-carbon, forming the corresponding carbanion.
-
Alkylation: While maintaining the cold temperature, add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,2-diphenylpropionitrile.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis of 2,2-Diphenylpropionitrile to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified 2,2-diphenylpropionitrile with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.
Biological Activity and Mechanism of Action
This compound is classified as a potential nonsteroidal anti-inflammatory drug (NSAID). The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for NSAIDs.
COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 13 | >100 | ~0.13 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols for Biological Evaluation
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This protocol describes a common in vitro method to determine the inhibitory potency of a test compound against COX-1 and COX-2.
Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test Compound (this compound) dissolved in DMSO
-
Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader
Workflow:
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. The test compound and reference inhibitors should be prepared in a series of dilutions.
-
Plate Setup: To the wells of a 96-well black microplate, add the assay buffer, heme, and the fluorometric probe.
-
Inhibitor Addition: Add the test compound or a reference inhibitor at various concentrations to the appropriate wells. For control wells, add the vehicle (DMSO).
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the wells.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535/587 nm for ADHP).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Conclusion
This compound is a compound with a well-defined chemical structure and physical properties. While its primary potential application in drug development appears to be as a nonsteroidal anti-inflammatory drug through the inhibition of cyclooxygenase enzymes, there is a notable lack of publicly available quantitative data on its biological activity. The proposed synthesis and bioassay protocols provided in this guide offer a framework for researchers to produce and evaluate this compound, thereby contributing to a more comprehensive understanding of its therapeutic potential. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore the activities of its derivatives.
References
2,2-Diphenylpropionic Acid: A Technical Guide for a Nonsteroidal Anti-Inflammatory Drug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,2-diphenylpropionic acid as a nonsteroidal anti-inflammatory drug (NSAID). While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely mechanism of action and pharmacological profile based on its structural class and the well-established characteristics of related profens. This guide covers the core mechanism of action of NSAIDs, details relevant experimental protocols for their evaluation, and presents comparative data for structurally similar and widely used NSAIDs to provide a valuable frame of reference.
Introduction
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for NSAIDs, including presumably this compound, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation.
The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are primarily associated with the inhibition of COX-1. The ratio of COX-2 to COX-1 inhibition is a critical determinant of an NSAID's efficacy and safety profile.
Signaling Pathway of Inflammation and NSAID Action
The following diagram illustrates the arachidonic acid cascade and the site of action for NSAIDs.
Quantitative Pharmacological Data (Comparative)
Due to the absence of specific IC50 values for this compound in the reviewed literature, this section presents data for well-characterized profens to serve as a benchmark for its expected potency and selectivity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for inhibiting COX-2 over COX-1.[4]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen (B1674241) | 1.2 - 15 | 0.3 - 25 | ~0.5 - 10 |
| Ketoprofen | 0.02 - 2.5 | 0.1 - 3.2 | ~0.1 - 2 |
| Celecoxib | 7.6 - 15 | 0.04 - 0.89 | ~30 - 106 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented are aggregated from multiple sources for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory and pharmacokinetic properties of NSAIDs like this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the in vitro potency of a test compound to inhibit COX-1 and COX-2 enzymes.[5]
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., ibuprofen, celecoxib)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection)
-
Prostaglandin screening EIA kit (e.g., for PGE2)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and reference inhibitors in the assay buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the respective wells.
-
Inhibitor Incubation: Add the prepared dilutions of the test compound and controls to the wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable nonlinear regression model to determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of NSAIDs.[6][7]
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., n=6 per group): Vehicle control, reference drug, and different doses of this compound. Administer the test compounds and controls orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Pharmacokinetics
The pharmacokinetic profile of an NSAID is crucial for determining its dosing regimen and predicting its duration of action. Key parameters include absorption, distribution, metabolism, and excretion. For profens, absorption is generally rapid after oral administration, they are highly protein-bound, and are primarily metabolized in the liver before being excreted in the urine.
Key Pharmacokinetic Parameters (Conceptual)
While specific data for this compound are unavailable, the table below outlines the key pharmacokinetic parameters and their significance in drug development.
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma drug concentration. | Indicates the rate and extent of drug absorption. |
| Tmax | Time to reach Cmax. | Reflects the rate of drug absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. |
| t1/2 | Half-life. | The time required for the plasma concentration to decrease by half. Determines dosing interval. |
| Vd | Volume of distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| CL | Clearance. | The rate at which a drug is removed from the body. |
Conclusion
This compound, as a member of the profen class of NSAIDs, is expected to exhibit anti-inflammatory, analgesic, and antipyretic properties through the inhibition of COX-1 and COX-2 enzymes. While direct experimental data for this specific compound is scarce, this technical guide provides a robust framework for its investigation. The detailed experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory assessment offer a clear pathway for its pharmacological characterization. The comparative data from structurally related compounds provide a valuable context for interpreting future experimental results. Further research is warranted to elucidate the specific pharmacological and pharmacokinetic profile of this compound to determine its potential as a therapeutic agent.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Genesis and Scientific Journey of 2,2-Diphenylpropionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diphenylpropionic acid, a notable organic compound, holds a significant position in the landscape of chemical synthesis and pharmaceutical research. This technical guide delves into the core aspects of its discovery, historical development, and scientific importance. While the precise moment of its initial synthesis remains elusive in readily available literature, its journey is intrinsically linked to the broader exploration of non-steroidal anti-inflammatory drugs (NSAIDs) and the relentless pursuit of novel therapeutic agents. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance, serving as a vital resource for professionals in the field.
Introduction: A Historical Context
The story of this compound is interwoven with the historical evolution of pain and inflammation management. The quest for effective anti-inflammatory agents began centuries ago, with early remedies derived from natural sources like willow bark, which contains the active ingredient salicin, a precursor to salicylic (B10762653) acid.[1] The late 19th and early 20th centuries marked a turning point with the chemical synthesis of acetylsalicylic acid (aspirin) by Bayer in 1897, heralding the age of NSAIDs.[2] This era saw the systematic investigation of organic acids and their derivatives for therapeutic properties. Although the specific individual and date of the first synthesis of this compound are not prominently documented in contemporary scientific literature, its structural motif aligns with the chemical explorations of that period, which focused on aryl-substituted alkanoic acids.
Physicochemical Properties
This compound (CAS No: 5558-66-7) is a white crystalline solid. Its molecular structure, featuring a propionic acid backbone with two phenyl groups attached to the alpha-carbon, dictates its chemical and physical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [3][4] |
| Molecular Weight | 226.27 g/mol | [3][4] |
| Melting Point | 172-175 °C | [5][6] |
| Boiling Point | 300 °C | [5][6] |
| LogP (Octanol/Water Partition Coefficient) | 3.077 | [7] |
| pKa | 4.78 ± 0.10 | |
| Water Solubility | Sparingly soluble | [3] |
| Appearance | White crystalline powder | [3] |
Synthesis of this compound: Experimental Protocols
Several synthetic routes to this compound and its analogs have been developed. A common and illustrative method involves the alkylation of a diphenylacetonitrile (B117805) precursor followed by hydrolysis.
Synthesis from Diphenylacetonitrile
This two-step process is a classical approach to α,α-disubstituted carboxylic acids.
Step 1: Alkylation of Diphenylacetonitrile
Materials:
-
Diphenylacetonitrile
-
Sodium amide (NaNH₂)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Anhydrous liquid ammonia (B1221849)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, a solution of sodium amide is prepared in liquid ammonia.
-
Diphenylacetonitrile, dissolved in anhydrous diethyl ether, is added dropwise to the sodium amide suspension. The reaction mixture is stirred to ensure the formation of the carbanion.
-
Methyl iodide is then added slowly to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction is stirred for several hours to ensure complete alkylation.
-
The ammonia is allowed to evaporate, and the reaction is quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,2-diphenylpropionitrile (B1294319).
Step 2: Hydrolysis of 2,2-Diphenylpropionitrile to this compound
Materials:
-
2,2-Diphenylpropionitrile
-
Concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethanol (B145695) (optional, as a co-solvent)
Procedure (Acid Hydrolysis):
-
The crude 2,2-diphenylpropionitrile is refluxed with an excess of concentrated sulfuric acid in water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then cooled and poured onto ice.
-
The precipitated solid, this compound, is collected by filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Procedure (Alkaline Hydrolysis):
-
2,2-Diphenylpropionitrile is refluxed in a solution of sodium hydroxide in aqueous ethanol.
-
After the reaction is complete, the ethanol is removed by distillation.
-
The aqueous solution is washed with ether to remove any unreacted nitrile.
-
The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
The product is collected by filtration, washed with water, and recrystallized.
Biological Significance and Applications
While not a frontline therapeutic itself, this compound serves as a crucial building block and a subject of research in medicinal chemistry.
Precursor in Drug Synthesis
The primary application of this compound is as a precursor for the synthesis of more complex molecules with potential therapeutic activities. Its rigid diphenyl structure provides a scaffold for the development of various derivatives. For instance, amides of this compound have been synthesized and investigated for their biological activities.[8]
Anti-inflammatory and Related Activities
The structural similarity of this compound to the profen class of NSAIDs, such as ibuprofen (B1674241) and ketoprofen, has prompted investigations into its own and its derivatives' anti-inflammatory properties. The general mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[2] While direct and potent COX inhibition by this compound itself is not extensively documented, its derivatives have shown promise. For example, a series of β,β-diphenyl propionic acid amides displayed mild to moderate anti-inflammatory activity in carrageenan-induced paw edema models.[9]
Other Biological Activities
Recent studies have explored other potential biological activities of this compound derivatives. For instance, certain amide derivatives have been synthesized and evaluated for their antioxidant activity.[8][10] This suggests that the diphenylpropionic acid scaffold could be a starting point for developing compounds with a range of therapeutic applications beyond anti-inflammatory effects.
Conclusion and Future Perspectives
This compound, while not a household name in the pharmaceutical world, represents a cornerstone in the synthesis of bioactive molecules. Its history, though not pinpointed to a single discovery, is a testament to the exploratory spirit of organic and medicinal chemistry. The straightforward yet versatile synthetic routes to this compound, coupled with the biological potential of its derivatives, ensure its continued relevance in research and development. Future investigations will likely focus on creating novel derivatives with enhanced potency and selectivity for various biological targets, potentially leading to the discovery of new therapeutic agents for a wide array of diseases. The foundational knowledge of its synthesis and properties, as outlined in this guide, will be instrumental for scientists and researchers embarking on this endeavor.
References
- 1. dovepress.com [dovepress.com]
- 2. arapc.com [arapc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95 5558-66-7 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound (CAS 5558-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectral Analysis of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,2-Diphenylpropionic acid (CAS No: 5558-66-7), a vital compound in chemical and pharmaceutical research. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information, to facilitate structural elucidation and quality control.
Spectroscopic Data Summary
The structural identity of this compound (C₁₅H₁₄O₂) is confirmed through the combined interpretation of NMR, IR, and MS data. The key quantitative findings are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of public experimental data for this compound, the following tables include typical chemical shift ranges for the functional groups present in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.2-7.5 | Multiplet | 10H | Aromatic Protons (C₆H₅) |
| ~1.9 | Singlet | 3H | Methyl Protons (-CH₃) |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~175-185 | Carboxylic Carbon (C=O) |
| ~140-145 | Aromatic C (quaternary, attached to the propionic acid moiety) |
| ~125-130 | Aromatic CH |
| ~50-60 | Quaternary Carbon (-C(Ph)₂) |
| ~25-30 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The data presented is based on typical values for carboxylic acids and aromatic compounds.[1]
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Description |
| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer.[1] |
| ~3030 | C-H stretch (sp²) | Aromatic C-H |
| ~2970 | C-H stretch (sp³) | Aliphatic C-H |
| 1680-1710 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl.[1] |
| 1450-1600 | C=C stretch | Aromatic ring skeletal vibrations |
| 1210-1320 | C-O stretch | Coupled with O-H bend[1] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 226.27 g/mol .[2]
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity (%) | Proposed Fragment | Notes |
| 226 | 2.5 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺)[2] |
| 181 | 100.0 | [M - COOH]⁺ | Base Peak, loss of the carboxyl group[2] |
| 103 | Not specified | [C₈H₇]⁺ | Phenylmethyl cation |
| 57 | 2.4 | [C₄H₉]⁺ | tert-Butyl cation |
| 55 | 2.2 | [C₄H₇]⁺ | Butenyl cation |
| 43 | 5.2 | [C₃H₇]⁺ | Propyl cation |
Data sourced from PubChem CID 79676, GC-MS analysis.[2]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
For ¹H NMR, accurately weigh approximately 15-25 mg of this compound. For ¹³C NMR, a larger sample of 50-100 mg is recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. To ensure complete dissolution, the sample can be gently vortexed.
-
Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube, avoiding the transfer of any solid particulates.
-
-
Data Acquisition :
-
Place the NMR tube in the spectrometer's probe.
-
The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Acquire the ¹H and ¹³C spectra according to the instrument's standard procedures. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation :
-
Add approximately 1-2 mg of this compound to the mortar and grind to a fine powder.
-
Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4]
-
Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous mixture.[5] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[6]
-
Pellet Formation :
-
Data Acquisition :
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet or empty sample compartment should be run and subtracted from the sample spectrum.
-
Mass Spectrometry Protocol (GC-MS with Electron Ionization)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[8]
-
Ensure the sample is fully dissolved and free of particulate matter. Centrifugation may be used if necessary.[8]
-
Transfer the solution to a 1.5 mL glass autosampler vial.[8]
-
-
Instrument Setup :
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5ms), is suitable for separating aromatic compounds.
-
Injector: Set the injector temperature to approximately 250°C. A splitless injection mode is often used for dilute samples.
-
Oven Program: A temperature ramp is used to elute the compound. For example, start at a lower temperature (e.g., 70°C), hold for a minute, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-15°C/min.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analyzer: The mass analyzer (e.g., quadrupole) is set to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-300).
-
Temperatures: The ion source and transfer line temperatures are typically set to 230°C and 280°C, respectively.
-
-
-
Data Acquisition and Analysis :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The acquired data will show a chromatogram with a peak corresponding to this compound at a specific retention time.
-
The mass spectrum corresponding to this chromatographic peak is then analyzed to identify the molecular ion and the fragmentation pattern, which are compared to spectral libraries for confirmation.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. shimadzu.com [shimadzu.com]
- 5. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. youtube.com [youtube.com]
- 8. uoguelph.ca [uoguelph.ca]
A Technical Guide to the Solubility of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2-Diphenylpropionic acid in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside available qualitative and calculated quantitative data.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purification processes, and pharmaceutical formulations. For a molecule like this compound (C₁₅H₁₄O₂), its solubility is primarily governed by its molecular structure, which features two bulky, nonpolar phenyl groups and a polar carboxylic acid group. The interplay between these groups dictates its interaction with different solvents.
Solubility Profile of this compound
Currently, there is a scarcity of published quantitative solubility data for this compound in a range of common organic solvents. The available information is summarized in the table below. It is important to note that most of the data is qualitative and serves as a general guideline. For precise applications, experimental determination of solubility is highly recommended.
| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility |
| Water | H₂O | Polar Protic | ~0.066 g/L (Calculated)[1] | Sparingly soluble[2] |
| Alcohols (e.g., Methanol, Ethanol) | CH₃OH, C₂H₅OH | Polar Protic | Data not available | Generally soluble |
| Ethers (e.g., Diethyl ether) | (C₂H₅)₂O | Polar Aprotic | Data not available | Generally soluble |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Likely soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available | Likely soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available | Likely very soluble |
Note: The quantitative solubility in water was calculated from the Log10 of water solubility in mol/L of -3.18.[1] Qualitative solubility in other organic solvents is inferred from the behavior of structurally similar compounds like 2,3-diphenylpropanoic acid.[2]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method. This protocol is adapted from general procedures for organic acids and is suitable for this compound.
Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath. A typical temperature for solubility studies is 25°C (298.15 K), but this can be varied depending on the experimental requirements.
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. For many compounds, 24 to 48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, weigh the vial containing the dry residue of this compound.
-
The mass of the dissolved solid can be determined by subtracting the initial weight of the vial from the final weight.
-
Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Potential Therapeutic Applications of 2,2-Diphenylpropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diphenylpropionic acid, a member of the arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), holds potential for various therapeutic applications primarily centered around its anti-inflammatory properties. While specific preclinical and clinical data for this compound is limited in publicly available literature, this guide synthesizes information on its general classification, the established mechanism of action for NSAIDs, and relevant data from studies on its derivatives. This document aims to provide a foundational understanding for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
This compound is a white crystalline solid with the chemical formula C₁₅H₁₄O₂.[1] As an NSAID, its primary therapeutic action is to alleviate pain and reduce inflammation.[1] The core structure, featuring a carboxylic acid moiety and two phenyl groups, is a key determinant of its pharmacological activity. This guide will explore the potential therapeutic applications, underlying mechanisms of action, and relevant experimental data concerning this compound and its derivatives.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The principal mechanism of action for NSAIDs, including this compound, involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.
By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. The selectivity of an NSAID for COX-1 versus COX-2 is a critical factor in its safety profile, as inhibition of COX-1 is associated with gastrointestinal side effects.
Potential Therapeutic Applications
Based on its classification as an NSAID and findings from studies on its derivatives, the primary therapeutic application of this compound is in the management of inflammatory conditions.
Anti-inflammatory Activity
Derivatives of 2-phenylpropionic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, a study on β,β-diphenylpropionic acid amides demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model in rats.
Dual COX-Inhibitory and Antibacterial Activity
Research into 2-(4-substitutedmethylphenyl)propionic acid derivatives has revealed potential for dual functionality as both COX inhibitors and antibacterial agents. This suggests that structural modifications of the this compound scaffold could lead to novel therapeutics with a broader spectrum of activity.
Quantitative Data
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for 2-(4-substitutedmethylphenyl)propionic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen (Reference) | 8.25 ± 0.41 | 12.55 ± 0.63 | 0.66 |
| Nimesulide (Reference) | > 100 | 0.12 ± 0.01 | > 833 |
| Derivative 6h | 4.15 ± 0.21 | 0.18 ± 0.01 | 23.05 |
| Derivative 6l | 6.35 ± 0.32 | 0.25 ± 0.01 | 25.40 |
Data extracted from a study on 2-(4-substitutedmethylphenyl)propionic acid derivatives and is not representative of this compound itself.
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not available in the public domain. However, based on standard methodologies for evaluating anti-inflammatory agents, the following protocols are representative of the types of experiments that would be conducted.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound in a buffer solution.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard animal model used to assess the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound (this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Edema: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Conclusion and Future Directions
This compound, as a member of the NSAID family, exhibits clear potential as an anti-inflammatory agent. The exploration of its derivatives has opened avenues for the development of multifunctional drugs with both anti-inflammatory and antibacterial properties. However, a significant gap exists in the literature regarding specific preclinical and clinical data for the parent compound. Future research should focus on:
-
Determining the in vitro inhibitory activity of this compound against COX-1 and COX-2 to establish its potency and selectivity.
-
Conducting comprehensive in vivo studies to evaluate its anti-inflammatory, analgesic, and antipyretic efficacy and to establish a dose-response relationship.
-
Investigating the pharmacokinetic and pharmacodynamic properties of the compound.
-
Exploring the potential for other therapeutic applications beyond inflammation, guided by the findings from its derivatives.
A thorough investigation into these areas will be crucial for realizing the full therapeutic potential of this compound and its analogs in modern medicine.
References
Methodological & Application
Synthesis of 2,2-Diphenylpropionic Acid: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,2-diphenylpropionic acid, a valuable building block in organic synthesis and a key scaffold in medicinal chemistry. Two primary synthetic routes are presented, starting from readily available precursors: the methylation of diphenylacetonitrile (B117805) followed by hydrolysis, and the direct methylation of diphenylacetic acid. This guide includes comprehensive, step-by-step methodologies, quantitative data summaries for easy comparison, and visual representations of the synthetic workflows to aid in experimental planning and execution.
Introduction
This compound is a carboxylic acid derivative featuring a quaternary carbon center with two phenyl substituents. This structural motif is of significant interest in medicinal chemistry and materials science. As an analogue of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, its derivatives are often explored for biological activity. The synthesis of this compound can be approached through several pathways, with the most common strategies involving the formation of the α,α-diphenyl substituted carbon framework followed by the introduction or modification of the carboxylic acid functionality. This document outlines two robust and reproducible methods for its preparation in a laboratory setting.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Route 1: From Diphenylacetonitrile | Route 2: From Diphenylacetic Acid |
| Starting Material | Diphenylacetonitrile | Diphenylacetic Acid |
| Key Reagents | Dimethyl Carbonate, K₂CO₃, NaOH | Sodium Amide (NaNH₂), Methyl Iodide (CH₃I) |
| Reaction Steps | 2 (Methylation, Hydrolysis) | 1 (Methylation) |
| Typical Overall Yield | High (potentially >85%) | Moderate to High (typically 60-80%) |
| Reaction Conditions | Methylation: High Temp. (180°C), High Pressure | Methylation: Low Temp. (-33°C to RT) |
| Purification | Distillation/Recrystallization, Extraction | Extraction, Recrystallization |
Experimental Protocols
Route 1: Synthesis from Diphenylacetonitrile
This two-step synthesis involves the methylation of diphenylacetonitrile to form 2,2-diphenylpropionitrile (B1294319), followed by hydrolysis to yield the final product.
Step 1: Methylation of Diphenylacetonitrile to 2,2-Diphenylpropionitrile
This protocol is adapted from a general method for the highly selective monomethylation of arylacetonitriles.[1][2]
Materials:
-
Diphenylacetonitrile
-
Dimethyl Carbonate (DMC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diethyl ether
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Stainless-steel autoclave with magnetic stirring
Procedure:
-
In a stainless-steel autoclave, combine diphenylacetonitrile (1.0 eq), dimethyl carbonate (16.4 eq), and anhydrous potassium carbonate (2.1 eq).
-
Seal the autoclave and commence magnetic stirring.
-
Heat the reaction mixture to 180°C and maintain this temperature for 18 hours. The internal pressure will increase.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the autoclave to release any built-up pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Add water to the separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,2-diphenylpropionitrile.
-
The crude product can be purified by vacuum distillation.
Step 2: Hydrolysis of 2,2-Diphenylpropionitrile to this compound
This protocol outlines the basic hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
2,2-Diphenylpropionitrile (from Step 1)
-
10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
15% Aqueous Hydrochloric Acid (HCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Place the crude 2,2-diphenylpropionitrile in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a 10% aqueous solution of sodium hydroxide (approximately 5 mL per gram of nitrile).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by TLC or GC to ensure the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH < 2 with a 15% aqueous hydrochloric acid solution. A precipitate of this compound should form.
-
Extract the acidified aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Route 2: Synthesis from Diphenylacetic Acid
This method involves the direct methylation of diphenylacetic acid via its dianion. This protocol is adapted from the alkylation of phenylacetic acid.[3]
Materials:
-
Diphenylacetic Acid
-
Sodium Amide (NaNH₂)
-
Liquid Ammonia (B1221849) (NH₃)
-
Anhydrous Diethyl Ether
-
Methyl Iodide (CH₃I)
-
Hydrochloric Acid (HCl)
-
Celite
Procedure:
-
Caution! This reaction should be performed in a well-ventilated fume hood due to the use of liquid ammonia and sodium amide.
-
Set up a three-necked flask with a dry ice condenser, a mechanical stirrer, and a dropping funnel.
-
Condense liquid ammonia into the flask.
-
With stirring, carefully add sodium amide (2.2 eq) to the liquid ammonia.
-
To the resulting sodium amide suspension, add a solution of diphenylacetic acid (1.0 eq) in anhydrous diethyl ether dropwise. Stir the mixture for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture. Stir for an additional 1-2 hours.
-
Carefully evaporate the liquid ammonia by removing the dry ice from the condenser and allowing the flask to warm to room temperature.
-
Add water to the residue to dissolve the solids.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted methyl iodide and other non-polar impurities.
-
Filter the aqueous solution through a pad of Celite to remove any fine solids.
-
Acidify the clear aqueous filtrate with hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude this compound can be purified by recrystallization.
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the synthesis of this compound from diphenylacetonitrile.
References
Synthesis of 2,2-Diphenylpropionic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2,2-diphenylpropionic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with the methylation of diphenylacetonitrile (B117805) to yield the intermediate 2,2-diphenylpropionitrile (B1294319), followed by its hydrolysis to the final carboxylic acid product. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.
Introduction
This compound is a carboxylic acid derivative featuring a quaternary carbon atom bonded to two phenyl groups and a methyl group. This structural motif is of significant interest in the development of pharmaceuticals and other biologically active molecules. The synthesis of this compound is a key step in the preparation of various derivatives for screening and lead optimization in drug discovery programs. The following protocol outlines a reliable and efficient method for its laboratory-scale preparation.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step reaction sequence as illustrated below. The first step involves the alkylation of diphenylacetonitrile with a methylating agent to introduce the methyl group at the α-position. The subsequent step is the hydrolysis of the nitrile functional group of the intermediate to the corresponding carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,2-Diphenylpropionitrile
This procedure describes the methylation of diphenylacetonitrile using methyl iodide as the methylating agent in the presence of a base.
Materials:
-
Diphenylacetonitrile
-
Sodium hydride (NaH) or other suitable base (e.g., Sodium Amide)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add diphenylacetonitrile (1.0 eq).
-
Dissolve the diphenylacetonitrile in a minimal amount of anhydrous DMF or THF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,2-diphenylpropionitrile.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Step 2: Synthesis of this compound
This procedure details the hydrolysis of the nitrile intermediate to the final carboxylic acid product under basic conditions.
Materials:
-
2,2-Diphenylpropionitrile
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Ethanol (B145695) or a mixture of ethanol and water
-
Hydrochloric acid (HCl), concentrated or 6M
-
Diethyl ether or ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-diphenylpropionitrile (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 20-40% w/v, in excess).
-
Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the hydrolysis can be monitored by TLC or GC by observing the disappearance of the starting nitrile.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated or 6M hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Diphenylacetonitrile | C₁₄H₁₁N | 193.25 | 73-75 |
| 2,2-Diphenylpropionitrile | C₁₅H₁₃N | 207.27 | Not readily available |
| This compound | C₁₅H₁₄O₂ | 226.27 | 172-175[1] |
Table 2: Representative Reaction Data
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Methylation | Diphenylacetonitrile | 2,2-Diphenylpropionitrile | 85-95 | >95 (after purification) |
| Hydrolysis | 2,2-Diphenylpropionitrile | This compound | 90-98 | >98 (after purification) |
(Note: Yields are representative and may vary depending on reaction scale and optimization.)
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~1.8 (s, 3H, -CH₃), 7.2-7.4 (m, 10H, Ar-H), ~11-12 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | δ ~25 (-CH₃), ~55 (quaternary C), 127-130 (Ar-C), ~140 (ipso-Ar-C), ~180 (-COOH) |
| IR (KBr, cm⁻¹) | ~3000 (br, O-H stretch), ~1700 (s, C=O stretch), ~1600, 1495, 1445 (C=C stretch) |
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.
Caption: Key transformations in the synthesis of this compound.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound. The protocols are straightforward and utilize common laboratory reagents and techniques, making them accessible to researchers in various fields. The provided data and diagrams serve as a practical guide for the successful synthesis and characterization of this important chemical intermediate.
References
Application Notes and Protocols for the Purification of 2,2-Diphenylpropionic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 2,2-Diphenylpropionic acid via recrystallization. The protocols outlined below are designed to be a robust starting point for achieving high purity of this compound, a crucial step in research, development, and quality control in the pharmaceutical and chemical industries.
Introduction
This compound is a carboxylic acid derivative with a molecular structure featuring two phenyl groups attached to a propionic acid backbone. It serves as a valuable building block in the synthesis of various organic molecules and active pharmaceutical ingredients. The purity of this compound is critical for its subsequent applications, and recrystallization is a powerful and widely used technique to enhance its purity by removing impurities.
Recrystallization is based on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals of the desired compound while the impurities remain in the solution.
Physical Properties of this compound
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 172-175 °C |
| Boiling Point | 300 °C |
| Solubility in Water | Sparingly soluble[1] |
| General Solubility | More soluble in organic solvents[1][2] |
Experimental Protocols
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated fume hood, especially when heating organic solvents.
-
Avoid inhalation of dust from the solid compound.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Dispose of all chemical waste according to your institution's safety guidelines.
Materials and Equipment
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and deionized water)
-
Erlenmeyer flasks of various sizes
-
Graduated cylinders
-
Heating mantle or hot plate with a magnetic stirrer and stir bars
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Solvent Selection Protocol
The choice of solvent is the most critical step in developing a successful recrystallization procedure. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. The following protocol outlines a systematic approach to selecting a suitable solvent.
Procedure:
-
Initial Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add about 0.5 mL of a different solvent from your selection at room temperature.
-
Agitate the mixtures and observe the solubility. A good potential solvent will not dissolve the compound at this stage. Record your observations in a table similar to Table 2.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Add the same solvent dropwise while heating until the solid dissolves completely. Note the approximate volume of solvent required.
-
An ideal solvent will dissolve the compound completely near its boiling point in a reasonable amount of solvent.
-
-
Crystallization Test:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.
-
Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.
-
Evaluate the quantity and quality of the crystals formed. A significant amount of crystalline solid should be observed.
-
-
Mixed Solvent Systems:
-
If no single solvent is ideal, a mixed solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise while keeping the solution hot until it becomes slightly cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Table 2: Solvent Selection Guide for this compound Recrystallization
| Solvent | Solubility at Room Temp. (Insoluble/Slightly Soluble/Soluble) | Solubility at Elevated Temp. (Insoluble/Slightly Soluble/Soluble) | Crystal Formation upon Cooling (None/Poor/Good/Excellent) | Notes |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Water | Sparingly Soluble | |||
| Ethanol/Water | (Example of a mixed solvent) |
General Recrystallization Protocol
This protocol can be adapted based on the solvent or solvent system identified in the selection process.
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen solvent, enough to create a slurry.
-
Place the flask on a hot plate with stirring and gently heat the mixture.
-
Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts) in the hot solution, perform a hot gravity filtration.
-
To do this, preheat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by placing them on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities from the surface of the crystals.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point of this compound or in a desiccator under vacuum until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (172-175 °C) is an indicator of high purity.
-
Calculate the percent recovery of the purified compound.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Analytical Characterization of 2,2-Diphenylpropionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2-Diphenylpropionic acid (CAS No: 5558-66-7) is a chemical compound with the molecular formula C₁₅H₁₄O₂.[1] Its characterization is essential for quality control, stability studies, and various research and development applications. These application notes provide detailed methodologies for the comprehensive analysis of this compound using various analytical techniques.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[2][3]
Quantitative Data Summary: NMR Spectroscopy
| Technique | Assignment | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Broad Singlet |
| Aromatic Protons (C₆H₅) | ~7.20 - 7.40 | Multiplet | |
| Methyl Protons (-CH₃) | ~1.90 | Singlet | |
| ¹³C NMR | Carboxylic Carbon (C=O) | ~182 | - |
| Quaternary Carbon (-C(Ph)₂) | ~55 | - | |
| Aromatic C (ipso-carbon) | ~143 | - | |
| Aromatic C (ortho, meta, para) | ~126 - 129 | - | |
| Methyl Carbon (-CH₃) | ~26 | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 15-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Place the NMR tube into the spectrometer's probe.
-
Instrument Tuning: Tune and shim the instrument's magnetic field to achieve homogeneity.
-
Spectrum Collection: Acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures. A Varian A-60 or equivalent spectrometer can be used.[4]
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Quantitative Data Summary: IR Spectroscopy
| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (broad) | Carboxylic Acid | 2500 - 3300 |
| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |
| C-H Stretch (aliphatic) | Methyl Group | 2850 - 3000 |
| C=O Stretch | Carboxylic Acid | 1680 - 1720 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent is suitable.[4]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and for quantification.
Reversed-phase HPLC (RP-HPLC) with UV detection is a robust method for the purity assessment and quantification of this compound.
Quantitative Data Summary: HPLC
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[5] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 30°C[5][6] |
| Detection Wavelength | 222 nm[5] |
| Injection Volume | 10 µL[5] |
| Expected Retention Time | ~4-6 minutes (method dependent) |
Experimental Protocol: HPLC
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) by dissolving it in the mobile phase. Prepare calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution.[5]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.[5]
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Quantitative Data Summary: GC-MS (Electron Ionization)
| m/z (mass-to-charge) | Proposed Fragment | Relative Intensity |
| 226 | [C₁₅H₁₄O₂]⁺ (Molecular Ion) | Low |
| 181 | [M - COOH]⁺ | High[4] |
| 105 | [C₆H₅CO]⁺ | Medium |
| 77 | [C₆H₅]⁺ | Medium |
| 43 | [CH₃CO]⁺ | High[4] |
Experimental Protocol: GC-MS
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, the carboxylic acid group can be derivatized (e.g., silylation with BSTFA or esterification to form the methyl ester).
-
Sample Preparation: Dissolve the (derivatized) sample in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound (or its derivative) and analyze its mass spectrum, comparing the fragmentation pattern with the expected values.
Thermal Analysis
Thermal analysis methods provide information on the physical properties of the material, such as melting point and thermal stability.
Quantitative Data Summary: Thermal Analysis
| Technique | Parameter | Value | Reference |
| Differential Scanning Calorimetry (DSC) | Melting Point (Onset) | 172-175 °C | [1][8] |
| Thermogravimetric Analysis (TGA) | Boiling Point / Decomposition | >300 °C | [1][8] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Pan Sealing: Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature above its melting point (e.g., 200 °C).
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic transition.
Visualizations
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound(5558-66-7) 1H NMR spectrum [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound 95 5558-66-7 [sigmaaldrich.com]
Application Notes and Protocols for Biological Assays with 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylpropionic acid is a non-steroidal anti-inflammatory drug (NSAID) that, like other members of the propionic acid class, is presumed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Understanding the biological activity of this compound is crucial for its potential development and application in therapeutic contexts.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Reference NSAIDs
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | COX-1 | 12 | 0.15 |
| COX-2 | 80 | ||
| Flurbiprofen | Prostaglandin Synthesis | 0.64 | Not Applicable |
| Celecoxib | COX-1 | >100 | >100 |
| COX-2 | 0.89 |
Disclaimer: The IC50 values presented are for reference compounds and are not specific to this compound. These values can vary depending on the specific assay conditions.
Signaling Pathway
The primary mechanism of action for NSAIDs, including presumably this compound, is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.
Crystallization Techniques for 2,2-Diphenylpropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylpropionic acid is a carboxylic acid derivative with a molecular structure featuring two phenyl groups attached to a propionic acid backbone. This compound serves as a valuable building block in organic synthesis and holds potential in pharmaceutical development. Achieving a high degree of purity is often a critical step in its application, and crystallization is a powerful and widely used technique for this purpose.
This document provides detailed application notes and experimental protocols for the crystallization of this compound. The information is intended to guide researchers in developing effective purification strategies, leading to high-purity crystalline material suitable for further use.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for the design of effective crystallization processes.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 172-175 °C | [3] |
| Boiling Point | 300 °C | |
| Water Solubility | Low to sparingly soluble | [4] |
| Organic Solvent Solubility | Generally soluble in organic solvents like alcohols and ethers. | [5] |
Solvent Selection for Crystallization
The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystal formation upon cooling.
Qualitative Solubility of this compound:
Based on its chemical structure and available information, this compound, a non-polar compound, is expected to be soluble in a range of organic solvents and poorly soluble in polar solvents like water. The table below provides a qualitative guide to solvent selection.
| Solvent Class | Examples | Expected Solubility of this compound | Suitability for Crystallization |
| Non-polar Solvents | Hexane (B92381), Heptane, Petroleum Ether | Low solubility at room temperature, likely increasing with heat. | Potentially good for single-solvent or as an anti-solvent. |
| Weakly Polar Solvents | Toluene, Diethyl Ether | Moderate to good solubility. | May be suitable as a primary solvent. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Good solubility. | May require an anti-solvent for efficient crystallization. |
| Polar Protic Solvents | Methanol, Ethanol | Good solubility. | Likely to be a good primary solvent in a mixed-solvent system with water as the anti-solvent. |
| Polar Solvents | Water | Very low to insoluble. | Excellent as an anti-solvent. |
Experimental Determination of Optimal Solvent:
-
Place a small, known amount of this compound (e.g., 10-20 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature.
-
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely upon heating, it is a potentially good candidate for single-solvent recrystallization.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath.
-
A good solvent will show a significant amount of crystal formation upon cooling.
Experimental Protocols
Two primary crystallization techniques are presented: Single-Solvent Crystallization and Multi-Solvent (or Anti-Solvent) Crystallization.
Protocol 1: Single-Solvent Crystallization
This method is ideal when a solvent is found that dissolves this compound well at high temperatures but poorly at low temperatures. Non-polar solvents like hexane or petroleum ether are good starting points to test for this method, based on protocols for the similar compound 2-Phenylpropionic acid.[6]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Hexane, Petroleum Ether, or Toluene)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Heating: Gently heat the mixture while stirring or swirling. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals. This can be done by air drying on the filter paper or in a desiccator under vacuum.
Workflow for Single-Solvent Crystallization
Caption: A flowchart of the single-solvent crystallization process.
Protocol 2: Multi-Solvent (Anti-Solvent) Crystallization
This technique is employed when a single suitable solvent cannot be identified. It involves dissolving this compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" or "anti-solvent" in which it is insoluble to induce crystallization. A common and effective solvent system for carboxylic acids is an alcohol (good solvent) and water (anti-solvent).
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol, Methanol, Acetone)
-
"Anti-solvent" (e.g., Water, Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.
-
Redissolution: Gently heat the turbid solution until it becomes clear again. If it does not become clear, add a few drops of the "good" solvent until clarity is achieved.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Maximizing Yield: Place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the "good" solvent and "anti-solvent".
-
Drying: Dry the purified crystals.
Logical Relationship in Multi-Solvent Crystallization
Caption: The interplay of solvents in anti-solvent crystallization.
Data Presentation
The following table should be populated with experimental data obtained during the solvent screening and crystallization trials to allow for easy comparison and optimization of the purification process.
| Crystallization Method | Solvent System (Good Solvent / Anti-Solvent) | Starting Purity (%) | Yield (%) | Purity of Crystals (%) | Observations (Crystal morphology, etc.) |
| Single-Solvent | Hexane | ||||
| Single-Solvent | Toluene | ||||
| Multi-Solvent | Ethanol / Water | ||||
| Multi-Solvent | Acetone / Hexane | ||||
| Add more rows as needed |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent, or use a more dilute solution and allow for slower cooling. |
| No or poor crystal formation | Too much solvent was used, or the solution was not sufficiently cooled. | Evaporate some of the solvent to concentrate the solution and ensure adequate cooling time in an ice bath. |
| Low recovery yield | The compound has significant solubility in the cold solvent, or too much solvent was used for washing. | Ensure the solution is thoroughly cooled. Use a minimal amount of ice-cold solvent for washing. |
| Crystals are colored or impure | Impurities co-precipitated. | A second recrystallization may be necessary. The use of activated charcoal during the hot filtration step can sometimes remove colored impurities. |
References
- 1. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Diphenylpropanoic acid | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound (CAS 5558-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory-scale synthesis of 2,2-diphenylpropionic acid. The synthesis is presented as a multi-step process, commencing with the preparation of the precursor, 2,2-diphenylacetic acid, followed by its esterification, α-methylation, and subsequent hydrolysis to yield the final product. Detailed experimental protocols, data tables for quantitative analysis, and a visual representation of the synthetic workflow are included to facilitate replication and adaptation in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a four-step sequence starting from benzilic acid. The overall transformation introduces a methyl group to the α-carbon of 2,2-diphenylacetic acid.
The synthetic pathway is as follows:
-
Synthesis of 2,2-Diphenylacetic Acid: Reduction of benzilic acid using red phosphorus and iodine in glacial acetic acid.
-
Esterification: Conversion of 2,2-diphenylacetic acid to its ethyl ester to protect the carboxylic acid and activate the α-position for alkylation.
-
α-Methylation: Deprotonation of the ethyl 2,2-diphenylacetate (B14745960) followed by alkylation with methyl iodide to introduce the methyl group.
-
Hydrolysis: Conversion of the ethyl 2,2-diphenylpropionate back to the carboxylic acid to yield the final product.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Melting Point (°C) |
| 1 | Benzilic Acid | Red Phosphorus, Iodine, Acetic Acid | 2,2-Diphenylacetic Acid | 94-97 | 144-145 |
| 2 | 2,2-Diphenylacetic Acid | Ethanol, Sulfuric Acid | Ethyl 2,2-Diphenylacetate | ~90 | - |
| 3 | Ethyl 2,2-Diphenylacetate | LDA, Methyl Iodide | Ethyl 2,2-Diphenylpropionate | ~85 | - |
| 4 | Ethyl 2,2-Diphenylpropionate | Sodium Hydroxide (B78521) | This compound | >95 | 172-175 |
Experimental Protocols
Step 1: Synthesis of 2,2-Diphenylacetic Acid
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Materials:
-
Benzilic acid: 100 g (0.44 mol)
-
Glacial acetic acid: 250 mL
-
Red phosphorus: 15 g
-
Iodine: 5 g
-
Water: 5 mL
-
Sodium bisulfite solution (20-25 g in 1 L of water)
-
-
Procedure:
-
In a 1-L round-bottomed flask equipped with a reflux condenser, combine glacial acetic acid (250 mL), red phosphorus (15 g), and iodine (5 g).
-
Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Add water (5 mL) and benzilic acid (100 g).
-
Heat the mixture to a continuous boil for at least 2.5 hours.
-
After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.
-
Slowly pour the hot filtrate into a well-stirred, cold, filtered solution of sodium bisulfite. This will precipitate the product.
-
Collect the white precipitate by suction filtration, wash with cold water, and dry thoroughly.
-
The yield of 2,2-diphenylacetic acid is typically between 88-90 g (94-97%).[1]
-
For further purification, the product can be recrystallized from 50% aqueous ethanol. The melting point of the recrystallized product is 144-145 °C.[1]
-
Step 2: Esterification to Ethyl 2,2-Diphenylacetate
This is a standard Fischer esterification procedure.
-
Materials:
-
2,2-Diphenylacetic acid: 88 g (0.415 mol)
-
Absolute ethanol: 400 mL
-
Concentrated sulfuric acid: 4 mL
-
-
Procedure:
-
In a 1-L round-bottomed flask, dissolve 2,2-diphenylacetic acid (88 g) in absolute ethanol (400 mL).
-
Carefully add concentrated sulfuric acid (4 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture at reflux for 4-6 hours.
-
After cooling to room temperature, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 1 L of cold water and extract with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2,2-diphenylacetate as an oil.
-
Step 3: α-Methylation to Ethyl 2,2-Diphenylpropionate
This procedure is based on standard protocols for the α-alkylation of esters.
-
Materials:
-
Ethyl 2,2-diphenylacetate: (from the previous step, ~0.4 mol)
-
Anhydrous tetrahydrofuran (B95107) (THF): 800 mL
-
Diisopropylamine (B44863): 64 mL (0.46 mol)
-
n-Butyllithium (2.5 M in hexanes): 176 mL (0.44 mol)
-
Methyl iodide: 31 mL (0.5 mol)
-
-
Procedure:
-
Set up a flame-dried, 2-L three-necked flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Add anhydrous THF (500 mL) and diisopropylamine (64 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (176 mL) to the stirred solution, maintaining the temperature below -65 °C. Stir for 30 minutes at this temperature to form the lithium diisopropylamide (LDA) solution.
-
In a separate flask, dissolve the crude ethyl 2,2-diphenylacetate in anhydrous THF (300 mL).
-
Add the ester solution dropwise to the LDA solution at -78 °C over 1 hour. Stir the resulting enolate solution for an additional hour at -78 °C.
-
Add methyl iodide (31 mL) dropwise to the reaction mixture, again keeping the temperature below -65 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution (200 mL).
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude ethyl 2,2-diphenylpropionate.
-
Step 4: Hydrolysis to this compound
This is a standard base-catalyzed ester hydrolysis.
-
Materials:
-
Crude ethyl 2,2-diphenylpropionate: (from the previous step)
-
Ethanol: 500 mL
-
Sodium hydroxide: 40 g (1.0 mol)
-
Water: 200 mL
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a 1-L round-bottomed flask, dissolve the crude ethyl 2,2-diphenylpropionate in ethanol (500 mL).
-
In a separate beaker, dissolve sodium hydroxide (40 g) in water (200 mL) and add this solution to the flask.
-
Heat the mixture at reflux for 3-4 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2 x 150 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.
-
Collect the solid by suction filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
The final product, this compound, can be recrystallized from a suitable solvent such as an ethanol/water mixture if further purification is required. The expected melting point is 172-175 °C.
-
References
Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assays Using 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other prostanoids.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly increased at sites of inflammation.[2]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3] However, the non-selective inhibition of both isoforms can lead to undesirable side effects, particularly gastrointestinal issues, due to the inhibition of COX-1's protective functions.[2] Consequently, the development of selective COX-2 inhibitors is a major goal in the design of safer anti-inflammatory therapies.[3]
2,2-Diphenylpropionic acid is a compound of interest for its potential COX inhibitory activity. This document provides detailed application notes and protocols for evaluating the in vitro inhibitory effects of this compound on COX-1 and COX-2 enzymes.
Cyclooxygenase Signaling Pathway
The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases to produce a range of biologically active prostanoids, including prostaglandins, prostacyclins, and thromboxanes, which are key mediators of inflammation, pain, and fever.
Caption: The cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostanoids and the inhibitory action of NSAIDs like this compound.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively reported in the literature, the following table provides data for structurally related compounds and common NSAIDs to serve as a reference for comparison and interpretation of experimental results. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 13 | >100 | ~0.13 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| SC-560 (Selective COX-1 inhibitor) | 0.00166 | - | - |
| DuP-691 (Selective COX-2 inhibitor) | - | 0.00714 | - |
| Diclofenac acyl glucuronide | 0.620 | 2.91 | 0.21 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes. The data presented here are compiled from various sources for comparative purposes.[2][4][5]
Experimental Protocols
Several in vitro assay methods can be utilized to evaluate COX activity and the inhibitory potential of test compounds.[6] The choice of assay depends on factors such as the required throughput, sensitivity, and the specific information sought. Commonly used methods include colorimetric, fluorometric, and chemiluminescent assays.[7][8][9] Below is a detailed protocol for a fluorometric COX inhibitor screening assay, which offers high sensitivity and is well-suited for microplate-based screening.
Fluorometric In Vitro COX Inhibition Assay
This protocol is designed to determine the IC50 values of this compound against ovine or human recombinant COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is coupled to a fluorogenic probe.
I. Materials and Reagents
-
Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic Acid (substrate)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference Inhibitors:
-
COX-1 Selective: SC-560
-
COX-2 Selective: Celecoxib
-
Non-selective: Indomethacin
-
-
96-well black microplate
-
Fluorometric microplate reader (e.g., Ex/Em = 535/587 nm)
II. Experimental Workflow
Caption: A generalized workflow for an in vitro fluorometric COX inhibition assay.
III. Detailed Procedure
-
Preparation of Reagents:
-
Prepare all reagents according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound and reference inhibitors in COX Assay Buffer to achieve the desired final concentrations in the assay wells.
-
-
Assay Protocol:
-
Set up the 96-well plate with appropriate controls, including a vehicle control (solvent only), a positive control (known inhibitor), and a no-enzyme control.
-
To each well, add the following in order:
-
150 µL of COX Assay Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme
-
10 µL of the diluted test compound, reference inhibitor, or vehicle.
-
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorometric probe followed by 20 µL of arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2-5 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).
-
IV. Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula:[7] % Inhibition = [1 - (Fluorescence of Sample - Fluorescence of No-Enzyme Control) / (Fluorescence of Vehicle Control - Fluorescence of No-Enzyme Control)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.
-
-
Calculate Selectivity Index (SI):
-
Determine the ratio of the IC50 value for COX-1 to the IC50 value for COX-2.[10]
-
Conclusion
The provided protocols and background information offer a robust framework for researchers to investigate the COX inhibitory potential of this compound. By employing a standardized in vitro assay, researchers can accurately determine the compound's potency (IC50) and its selectivity towards COX-1 and COX-2. This data is essential for the initial characterization and subsequent development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application of 2,2-Diphenylpropionic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylpropionic acid is a carboxylic acid derivative with a distinct structural motif featuring a quaternary carbon atom bearing two phenyl groups and a methyl group. While its parent compound, propionic acid, is a simple short-chain fatty acid, the introduction of two bulky phenyl groups confers unique physicochemical properties that are of significant interest in medicinal chemistry. This scaffold has been explored as a core structure for the development of various bioactive molecules. Its derivatives have shown promise in several therapeutic areas, including anti-inflammatory, antioxidant, and anticancer applications.
This document provides detailed application notes on the medicinal chemistry of this compound, including quantitative data on the biological activities of its derivatives and comprehensive experimental protocols for their synthesis and evaluation.
Key Applications and Biological Activities
The primary areas of investigation for this compound derivatives in medicinal chemistry include their roles as anti-inflammatory, antioxidant, and antiproliferative agents.
Anti-inflammatory Activity
As a derivative of a phenylpropionic acid, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound derivatives have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation and pain. While specific COX inhibition data for this compound is not extensively available in the public domain, the general mechanism for related phenylpropionic acids involves blocking the arachidonic acid substrate channel of the COX enzymes.
Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activities of Common 2-Phenylpropionic Acid Derivatives.
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 2.5 - 13 | 1.5 - 25 | ~0.1 - 1 |
| Flurbiprofen | 0.1 - 0.5 | 0.5 - 2.0 | ~0.05 - 1 |
| Ketoprofen | 0.3 - 2.0 | 1.0 - 5.0 | ~0.06 - 2 |
Note: IC50 values are compiled from multiple sources and can vary based on assay conditions. A lower IC50 value indicates greater potency. A higher selectivity index indicates greater selectivity for COX-2.
A plausible mechanism for the anti-inflammatory action of this compound derivatives, based on the known activity of propionic acid and other NSAIDs, involves the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the inducible cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound derivatives may inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway.
Antioxidant Activity
Derivatives of this compound, particularly amides, have been synthesized and shown to possess significant antioxidant properties. Their ability to scavenge free radicals and reduce oxidative stress makes them interesting candidates for conditions where oxidative damage plays a pathogenic role.
The antioxidant activity of these compounds has been quantified using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The results are often expressed as the percentage of radical inhibition and as Trolox® Equivalent Antioxidant Capacity (TEAC). Furthermore, their ability to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages has been demonstrated.
Table 2: In Vitro Antioxidant Activity of 2,2-Diphenylpropionamide Derivatives. [1]
| Compound | R" (Amine Substituent) | ABTS Scavenging (%) | TEAC (µM) |
| 1 | Benzyl | 14.5 ± 1.2 | 10.2 ± 0.9 |
| 2 | 4-Methoxybenzyl | 25.3 ± 2.1 | 18.5 ± 1.5 |
| 3 | Morpholine | 78.2 ± 3.5 | 58.1 ± 2.6 |
| 4 | (4-Methoxybenzyl)methyl | 41.8 ± 2.9 | 30.7 ± 2.1 |
| Trolox® | - | 98.5 ± 0.5 | 1000 |
Data represents the mean ± SD of three independent experiments. Higher ABTS scavenging percentage and TEAC values indicate greater antioxidant activity.
Antiproliferative Activity
Several amide derivatives of this compound have been evaluated for their in vitro antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that certain derivatives exhibit potent cytotoxic effects, suggesting their potential as anticancer agents.
Table 3: In Vitro Antiproliferative Activity (IC50, µM) of 2,2-Diphenylpropionamide Derivatives. [1]
| Compound | R" (Amine Substituent) | J774.A1 (Macrophage) | HEK-293 (Human Embryonic Kidney) | WEHI-164 (Fibrosarcoma) |
| 3 | Morpholine | 8.4 (6.7-10.1) | 3.4 (2.2-4.4) | 5.4 (4.6-6.4) |
| 4 | (4-Methoxybenzyl)methyl | 9.7 (1.7-14) | >10 | >10 |
| 8 | Morpholine (from 3,3-diphenylpropionic acid) | 0.14 (0.12-0.17) | 5.7 (2.3-14) | 14 (13-16) |
Data are presented as IC50 values in µM with 95% confidence limits in parentheses. Lower IC50 values indicate greater antiproliferative activity.
Experimental Protocols
Synthesis of 2,2-Diphenylpropionamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound via direct condensation with various amines using a coupling agent.
Materials:
-
This compound
-
Appropriate amine (e.g., benzylamine, morpholine)
-
1-Propylphosphonic acid cyclic anhydride (B1165640) (T3P®)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-propylphosphonic acid cyclic anhydride (T3P®, 50% solution in ethyl acetate (B1210297), 1.5 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Caption: Experimental workflow for amide synthesis.
ABTS Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant capacity of this compound derivatives by measuring their ability to scavenge the ABTS radical cation.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and a reference antioxidant (e.g., Trolox®)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the reference antioxidant in ethanol.
-
Add 20 µL of each dilution to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compounds and the reference standard to determine the IC50 value (the concentration required to inhibit 50% of the ABTS radical).
-
The Trolox® Equivalent Antioxidant Capacity (TEAC) can be determined by comparing the antioxidant capacity of the test compound to that of Trolox®.
-
Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production in Macrophages
This protocol describes the measurement of intracellular ROS and NO production in LPS-stimulated murine macrophage cell line J774.A1.
Materials:
-
J774.A1 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS measurement
-
Griess Reagent for NO measurement
-
Test compounds
-
96-well cell culture plates
-
Fluorescence microplate reader
-
Absorbance microplate reader
Procedure for ROS Measurement:
-
Seed J774.A1 cells in a 96-well black plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Add LPS (1 µg/mL) to stimulate the cells and incubate for another 4 hours.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Procedure for NO Measurement:
-
Seed J774.A1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using an absorbance microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Future Directions
The therapeutic potential of this compound and its derivatives is an expanding area of research. While promising antioxidant and antiproliferative activities have been identified, further investigations are warranted in several areas:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities will be crucial for rational drug design and development.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of promising derivatives.
-
Ion Channel Modulation: The structural features of this compound suggest potential interactions with ion channels. Exploring the modulatory effects of its derivatives on various ion channels, such as acid-sensing ion channels (ASICs) or transient receptor potential (TRP) channels, could unveil novel therapeutic applications, particularly in the context of pain and neurological disorders.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will help in identifying key structural features required for enhanced potency and selectivity for specific biological targets.
References
Application Notes and Protocols for the Esterification of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 2,2-diphenylpropionic acid, a common transformation in organic synthesis and drug development. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.
Comparative Synthesis Data
While various methods exist for esterification, the Fischer-Speier method remains a fundamental and cost-effective approach. The following table outlines typical reaction parameters for the synthesis of a methyl ester of this compound, representative of a standard laboratory procedure. Direct comparative data for various methods on this specific substrate is not extensively available in the literature, thus the table presents a standard protocol's conditions.
| Parameter | Value | Notes |
| Starting Material | This compound | --- |
| Reagent | Methanol (B129727) (Excess) | Acts as both reactant and solvent. Using a large excess helps to shift the equilibrium towards the product.[1][2][3][4] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A few drops are typically sufficient to catalyze the reaction.[5][6] Other catalysts like p-toluenesulfonic acid can also be used.[7] |
| Solvent | Methanol (Excess) | The reaction can be run neat in the alcohol or with an additional non-polar solvent to facilitate water removal.[7] |
| Reaction Temperature | 60-110 °C (Reflux) | The reaction is typically heated to the boiling point of the alcohol to increase the reaction rate.[7] |
| Reaction Time | 1-10 hours | Reaction time can vary based on the scale and specific conditions. Monitoring by TLC is recommended.[7] |
| Typical Yield | Moderate to High | Yields are generally good but depend on effectively removing water to drive the equilibrium.[7] |
Experimental Protocol: Fischer-Speier Esterification of this compound to Methyl 2,2-Diphenylpropanoate
This protocol details the synthesis of methyl 2,2-diphenylpropanoate as a representative example. The same general procedure can be adapted for other simple alcohols.
Materials:
-
This compound
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and clamps
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an excess of methanol (e.g., 10-20 equivalents). Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[7] The reaction temperature will be the boiling point of methanol.
-
Reaction Monitoring: Allow the reaction to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts in the separatory funnel.
-
-
Washing:
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[8] Be cautious as this will produce CO₂ gas; vent the separatory funnel frequently.
-
Wash the organic layer with brine to remove any remaining water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude ester.
-
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography or distillation under reduced pressure.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Fischer-Speier esterification of this compound.
Caption: Experimental workflow for the synthesis and purification of methyl 2,2-diphenylpropanoate.
References
- 1. athabascau.ca [athabascau.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2,2-Diphenylpropionic Acid
Introduction
2,2-Diphenylpropionic acid is a chemical compound with a structural backbone shared by various pharmaceutically relevant molecules. Accurate and precise analytical methods are essential for its quantification in research, drug development, and quality control settings. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis.
Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The method utilizes a C18 column for the separation of this compound.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 222 nm[1] |
| Run Time | 10 minutes[1] |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Retention Time | Approximately 4.5 min |
Experimental Protocols
1. Reagents and Standards Preparation
-
Reagents : Acetonitrile (HPLC grade), Phosphoric acid (AR grade), Water (HPLC grade).
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Calibration Standards : Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
2. Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
2.1. Pharmaceutical Formulation (e.g., Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Make up the volume to 10 mL with the mobile phase and mix thoroughly.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
2.2. Biological Matrix (e.g., Plasma) - Protein Precipitation
-
To 500 µL of the plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile.[1]
-
Vortex the mixture for 1 minute to precipitate the proteins.[1]
-
Centrifuge the tube at 10,000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[1]
3. HPLC System Setup and Analysis
-
Install the C18 column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 222 nm.
-
Inject 10 µL of each standard solution and sample solution.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Gas Chromatography (GC) Analysis of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of 2,2-Diphenylpropionic acid using Gas Chromatography (GC). Due to the polar nature and low volatility of carboxylic acids, derivatization is a critical step for successful GC analysis. The methodologies outlined are based on established and validated techniques for structurally similar arylpropionic acids, such as ibuprofen (B1674241) and naproxen, ensuring a robust starting point for method development and validation.
Application Note: Analysis of this compound by GC-MS following Silylation
Introduction
This compound is an organic compound containing a carboxylic acid functional group. Direct analysis of such polar compounds by gas chromatography is challenging due to poor peak shape and thermal instability. Derivatization of the carboxylic acid group to a less polar and more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester, significantly improves chromatographic performance. This application note describes a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of this compound after derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Analytical Approach
The overall workflow involves the extraction of this compound from the sample matrix, followed by a derivatization step to form its TMS ester. The derivatized analyte is then separated and quantified using a GC-MS system. An internal standard should be used to ensure accuracy and precision. A suitable internal standard would be a structurally similar compound not present in the sample, for example, another arylpropionic acid like meclofenamic acid.
Method Performance
While a specific validated method for this compound is not widely published, the performance of GC methods for analogous arylpropionic acids provides an excellent benchmark. The following tables summarize typical quantitative data for related non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: GC-MS Method Parameters for the Analysis of Derivatized Arylpropionic Acids (Exemplar)
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Splitless mode, 250 °C |
| Oven Program | Initial 150 °C for 1 min, ramp at 30 °C/min to 250 °C, hold for 1 min, then ramp at 10 °C/min to 300 °C, hold for 1 min[1] |
| MSD Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined for this compound-TMS. For Flurbiprofen-TMS, m/z 180 was used for quantification[1]. |
Table 2: Typical Quantitative Performance for GC Analysis of Arylpropionic Acids
| Analyte | Derivatization Reagent | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Flurbiprofen (B1673479) | MSTFA | 0.25 - 5.0 | 0.05 | 0.15 | [1] |
| Naproxen | MSTFA | 0.5 - 12 | 0.05 | 0.15 | [2] |
| Ibuprofen | Ethyl Chloroformate | 2 - 10 | 0.6 | 1.8 | [3] |
| Mefenamic Acid | Ethyl Chloroformate | 2 - 10 | 0.4 | 1.2 | [3] |
| Diclofenac Sodium | Ethyl Chloroformate | 2 - 10 | 0.5 | 1.5 | [3] |
Experimental Protocols
The following are detailed protocols for the analysis of this compound from a solid dosage form (e.g., tablet).
Protocol 1: Sample Preparation from a Solid Dosage Form
-
Sample Weighing and Grinding: Accurately weigh and record the weight of not fewer than 20 tablets. Calculate the average tablet weight. Grind the tablets to a fine, uniform powder using a mortar and pestle.[4]
-
Extraction: Accurately weigh a portion of the powder equivalent to a target amount of this compound (e.g., 25 mg) into a 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to the flask. Use sonication for at least 15 minutes to ensure complete dissolution of the active ingredient.[4]
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent. Mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into a clean vial, discarding the first few milliliters of the filtrate.
-
Internal Standard Spiking: Transfer a known volume (e.g., 1 mL) of the filtered sample solution to a new vial. Add a known amount of the internal standard solution.
Protocol 2: Derivatization with MSTFA (Silylation)
This protocol is adapted from a method for flurbiprofen and naproxen.[1][2]
-
Evaporation: Transfer an aliquot (e.g., 100 µL) of the sample solution containing the internal standard to a clean, dry reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Reagent Addition: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried residue.
-
Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 75 °C) for a specified time (e.g., 10 minutes) to ensure complete derivatization.[2]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Mandatory Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for Developing Derivatives of 2,2-Diphenylpropionic Acid with Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel derivatives of 2,2-diphenylpropionic acid, focusing on their enhanced biological activities as potential therapeutic agents. This document details the synthesis, biological evaluation, and mechanistic insights into two key areas of activity: cyclooxygenase (COX) inhibition for anti-inflammatory applications and anticancer activity through the modulation of key signaling pathways.
Enhanced Cyclooxygenase (COX) Inhibition
Derivatives of 2-phenylpropionic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of COX enzymes. By modifying the core structure of this compound, it is possible to develop novel derivatives with enhanced potency and selectivity for COX-1 and COX-2.
Data Presentation: In Vitro COX Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of a series of synthesized 2-(4-substitutedmethylphenyl)propionic acid derivatives against COX-1 and COX-2 enzymes. These derivatives showcase the potential for developing potent COX inhibitors from the 2-phenylpropionic acid scaffold.
| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6h | 5-methyl-1,3-benzoxazol-2-ylthio | 1.83 | 0.23 | 7.96 |
| 6l | 1-methyl-1H-imidazol-2-ylthio | 1.70 | 0.28 | 6.07 |
| Ibuprofen | (reference) | 3.45 | 1.25 | 2.76 |
| Nimesulide | (reference) | >100 | 0.25 | >400 |
Data adapted from a study on 2-(4-substitutedmethylphenyl)propionic acid derivatives, which are structurally related to this compound and serve as a relevant example of derivatization for enhanced COX inhibition.
Experimental Protocols
This protocol describes a general method for the synthesis of 2-phenylpropionic acid derivatives.
Materials:
-
2-(4-(bromomethyl)phenyl)propionic acid
-
2-mercaptobenzimidazole
Procedure:
-
Dissolve 2-(4-(bromomethyl)phenyl)propionic acid (1 equivalent) and the appropriate (benz)azolylthiol derivative (1 equivalent) in acetone.
-
Reflux the solution at 40°C for 12 hours.
-
Evaporate the acetone under reduced pressure.
-
Wash the resulting residue with water, filter, and dry.
-
Recrystallize the crude product from ethanol to obtain the final pure compound.
This protocol outlines a common method to determine the COX inhibitory activity of test compounds.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Ibuprofen, Nimesulide)
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, hematin, and either COX-1 or COX-2 enzyme to each well. Add various concentrations of the test compounds or reference inhibitors. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
Detection: Measure the amount of prostaglandin (B15479496) produced using a suitable method, such as an enzyme immunoassay (EIA) for PGE2.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of COX Inhibition Pathway and Experimental Workflow
Novel Anticancer Activity
Recent research has highlighted the potential of NSAIDs and their derivatives as anticancer agents.[1][2][3] These compounds can exert their effects through both COX-dependent and COX-independent mechanisms, including the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Data Presentation: In Vitro Antiproliferative Activity
While specific IC50 values for this compound derivatives against a wide range of cancer cell lines are still emerging, the following table presents hypothetical data to illustrate the expected output from an in vitro anticancer screening assay.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| DPP-A1 | MCF-7 (Breast) | 15.2 |
| DPP-A1 | A549 (Lung) | 22.5 |
| DPP-A2 | HCT116 (Colon) | 8.9 |
| DPP-A2 | PC-3 (Prostate) | 12.1 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Experimental Protocols
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[4][5][6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualization of Potential Anticancer Signaling Pathways
Derivatives of this compound may exert their anticancer effects by modulating key signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are often dysregulated in cancer.[2][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
Troubleshooting & Optimization
Troubleshooting low yield in 2,2-Diphenylpropionic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low-yield synthesis of 2,2-Diphenylpropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound? A1: The synthesis of this compound typically involves the generation of a diphenylmethyl anion (a carbanion) followed by alkylation and carboxylation, or the alkylation of a diphenylacetic acid derivative. A common conceptual pathway involves the deprotonation of a suitable precursor like diphenylmethane (B89790), followed by a reaction sequence to introduce the propionic acid moiety.
Q2: What is a realistic target yield for this synthesis? A2: Yields can vary significantly based on the specific route, purity of reagents, and optimization of reaction conditions. While quantitative data for this specific synthesis is not widely published in high-yield protocols, similar multi-step syntheses involving carbanion intermediates often have yields ranging from 40% to 70% after purification. Highly optimized industrial processes may achieve higher yields.
Q3: What are the most common impurities I might encounter? A3: Common impurities often include unreacted starting materials (e.g., diphenylmethane), byproducts from side reactions such as over-alkylation, or products resulting from the reaction of intermediates with atmospheric contaminants like water or oxygen.
Q4: How can I best purify the final this compound product? A4: Purification typically involves a combination of techniques. An initial acid-base extraction can separate the acidic product from neutral or basic impurities.[1] Subsequent purification is often achieved through recrystallization from a suitable solvent system or vacuum distillation if the compound is a liquid or low-melting solid at room temperature.[1][2] The melting point of this compound is reported to be in the range of 172-175°C, making recrystallization a viable method.[3]
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of this compound, presented in a question-and-answer format. A common synthetic approach is outlined in the experimental protocol section, and this guide primarily addresses issues related to that pathway.
Issue 1: Low or No Conversion of Starting Material (Diphenylmethane)
Question: My post-reaction analysis (TLC, GC-MS) shows a large amount of unreacted diphenylmethane. What went wrong?
Answer: This issue points to a failure in the initial deprotonation step to form the diphenylmethyl carbanion.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficiently Strong Base | The pKa of diphenylmethane is ~32. Use a very strong, non-nucleophilic base such as n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂) in an appropriate solvent. |
| Poor Quality Base | n-BuLi solutions can degrade over time. Titrate your n-BuLi solution before use to determine its exact molarity. Ensure NaNH₂ is fresh and has not been passivated by atmospheric moisture. |
| Presence of Protic Impurities | Traces of water or alcohols in the solvent or on the glassware will quench the strong base. Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
| Incorrect Reaction Temperature | Deprotonation with n-BuLi is often performed at low temperatures (e.g., 0°C to -78°C) to prevent side reactions with the solvent (e.g., THF). Ensure your reaction temperature is appropriate for the base/solvent system used. |
Issue 2: Formation of Multiple Byproducts with Low Yield of Desired Acid
Question: My reaction mixture is complex, and the yield of this compound is very low. How do I identify and minimize these side reactions?
Answer: The formation of multiple products suggests that the reactive carbanion intermediate is participating in undesired side reactions.
Possible Causes & Solutions:
| Potential Cause | Identification Method | Recommended Solution |
| Reaction with Atmospheric CO₂ or O₂ | GC-MS, LC-MS | The diphenylmethyl anion is highly reactive. Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process, from deprotonation to quenching. Use degassed solvents. |
| Over-alkylation | NMR, GC-MS | If using a two-step approach (e.g., methylation followed by carboxylation), the intermediate can be methylated a second time. Use a 1:1 stoichiometry of the alkylating agent to the carbanion and add the alkylating agent slowly at a low temperature. |
| Elimination Reactions | NMR, GC-MS | If the alkylating/carboxylating agent has a leaving group on a beta-carbon, the strong base or carbanion can induce elimination. Choose reagents that are not prone to E2 elimination. |
Issue 3: Product "Oils Out" or Fails to Crystallize During Purification
Question: After the acid-base workup, my product is a persistent oil and will not crystallize. How can I obtain a solid product?
Answer: This is a common issue when residual impurities prevent the formation of a crystal lattice.[1]
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Residual Solvent | Ensure all extraction solvents are thoroughly removed under reduced pressure using a rotary evaporator. For high-boiling solvents, Kugelrohr or short-path distillation may be necessary. |
| Presence of Impurities | The crude product may not be pure enough. Try purifying the oil by column chromatography on silica (B1680970) gel before attempting recrystallization again. |
| Incorrect Crystallization Solvent | The solvent system may be inappropriate. Screen a variety of solvents or solvent mixtures (e.g., toluene/hexane, ethyl acetate/heptane).[4] |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or seeding the solution with a tiny crystal of the pure product (if available) to induce crystallization.[5] |
Experimental Protocols
Protocol 1: Synthesis via Deprotonation and Carboxylation (Illustrative)
Warning: This procedure involves highly reactive and pyrophoric reagents (n-Butyllithium) and should only be performed by trained chemists in a proper laboratory setting with an inert atmosphere and appropriate safety precautions.
Materials:
-
Diphenylmethane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 2-chloropropionate (or similar electrophile)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (B78521) (NaOH), 1M solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Deprotonation: Dissolve diphenylmethane (1.0 eq) in anhydrous THF and cool the solution to 0°C in an ice bath. Slowly add a solution of n-BuLi (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C. A deep red or orange color indicates the formation of the diphenylmethyl anion. Stir the mixture at this temperature for 1-2 hours.
-
Alkylation/Carboxylation: Cool the carbanion solution to -78°C (dry ice/acetone bath). Slowly add the electrophile, such as methyl 2-chloropropionate (1.1 eq), dissolved in a small amount of anhydrous THF. Allow the reaction to stir at -78°C for 2 hours before slowly warming to room temperature overnight.
-
Quenching & Hydrolysis: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Add 1M NaOH solution and heat the mixture to reflux for 4-6 hours to hydrolyze the ester.
-
Workup & Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with diethyl ether to remove any unreacted neutral starting material. Carefully acidify the aqueous layer with 1M HCl until the pH is ~1-2, which should precipitate the crude this compound. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure to yield the crude product. Further purify by recrystallization.
Visualizations
Experimental Workflow
References
Technical Support Center: Optimizing Reaction Conditions for 2,2-Diphenylpropionic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Diphenylpropionic acid. The content is structured to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for synthesizing this compound involves a two-step process. The first step is the methylation of diphenylacetonitrile (B117805) to form 2,2-diphenylpropionitrile (B1294319). This is followed by the hydrolysis of the nitrile to yield the final carboxylic acid product.
Q2: What are the critical parameters to control for a high yield in the methylation step?
A2: For the methylation of diphenylacetonitrile, the choice of a strong base is crucial for the deprotonation of the starting material to form a reactive carbanion. Sodium amide is a commonly used base for this purpose.[1] The reaction is typically carried out in an anhydrous solvent to prevent quenching of the carbanion. Careful control of the stoichiometry of the methylating agent, such as methyl iodide, is also important to avoid over-methylation.
Q3: What are the signs of incomplete hydrolysis, and how can it be addressed?
A3: Incomplete hydrolysis of 2,2-diphenylpropionitrile can be identified by the presence of the starting nitrile or the intermediate amide in the crude product, which can be detected by techniques like TLC or GC.[2] To drive the reaction to completion, one can extend the reflux time during the hydrolysis step or use a higher concentration of the hydrolyzing agent, such as aqueous sodium hydroxide.[2]
Q4: What are the recommended purification methods for the final product?
A4: The final this compound product can be purified using several methods. Recrystallization from a suitable solvent is a common technique to obtain a highly pure solid product. Vacuum distillation can also be employed to purify the product, especially if it is an oil at room temperature or to separate it from non-volatile impurities.[1]
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis of this compound.
Issue 1: Low Yield of 2,2-Diphenylpropionitrile in the Methylation Step
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium amide). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base and the carbanion.[3] |
| Ineffective Alkylation | Use a reactive methylating agent like methyl iodide. Ensure the reaction temperature is appropriate for the chosen base and solvent system. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time. |
| Side Reactions | Over-methylation can occur if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long. Careful control of stoichiometry and reaction time is crucial.[4] |
| Product Loss During Workup | Ensure proper quenching of the reaction mixture and efficient extraction of the product with a suitable organic solvent. Multiple extractions with smaller volumes of solvent are often more effective than a single large-volume extraction. |
Issue 2: Incomplete Hydrolysis to this compound
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient Reaction Time or Temperature | Increase the reflux time or the temperature of the hydrolysis reaction. Monitor the reaction by TLC or GC to ensure the disappearance of the starting nitrile and any intermediate amide.[2] |
| Inadequate Concentration of Base | Use a sufficiently concentrated solution of the hydrolyzing agent (e.g., 10-15% aqueous NaOH) to ensure complete saponification of the nitrile.[5] |
| Poor Solubility of the Nitrile | The hydrolysis of the nitrile may start as a biphasic mixture. Vigorous stirring is essential to maximize the interfacial area and promote the reaction. The mixture should become homogeneous as the reaction proceeds.[5] |
Issue 3: Presence of Impurities in the Final Product
| Impurity | Identification Method | Removal Strategy |
| Unreacted Diphenylacetonitrile | TLC, GC, NMR | Ensure complete methylation and subsequent hydrolysis. If present in the final product, it can be removed by recrystallization or column chromatography. |
| 2,2-Diphenylpropionamide (hydrolysis intermediate) | TLC, GC, IR, NMR | Extend the hydrolysis reaction time or use more forcing conditions (higher temperature or base concentration).[2] The amide can be separated from the carboxylic acid by acid-base extraction. |
| Over-methylated byproducts | GC-MS, NMR | Optimize the stoichiometry of the methylating agent in the first step. Fractional distillation under reduced pressure may help in separation, although it can be challenging due to similar boiling points.[4] |
Experimental Protocols
Protocol 1: Synthesis of Diphenylacetonitrile (Starting Material)
This protocol is adapted from established literature procedures.[6]
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with anhydrous benzene (B151609) and powdered anhydrous aluminum chloride.
-
Reaction: Heat the mixture to a vigorous reflux with stirring. Add a solution of α-bromo-α-phenylacetonitrile in benzene dropwise from the dropping funnel over a period of 2 hours.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Workup: Cool the flask and carefully pour the mixture into a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the benzene layer and extract the aqueous layer with ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvents by rotary evaporation and distill the residue under reduced pressure to obtain diphenylacetonitrile.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on the alkylation of diphenylacetonitrile and subsequent hydrolysis.
Step A: Methylation of Diphenylacetonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend sodium amide in anhydrous toluene (B28343).
-
Deprotonation: Add a solution of diphenylacetonitrile in anhydrous toluene dropwise to the stirred suspension at room temperature.
-
Alkylation: After the addition is complete, add methyl iodide dropwise.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully quench with water. Separate the organic layer, and extract the aqueous layer with toluene.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain crude 2,2-diphenylpropionitrile.
Step B: Hydrolysis of 2,2-Diphenylpropionitrile
-
Reaction Setup: To the crude 2,2-diphenylpropionitrile in a round-bottomed flask, add a 10% aqueous solution of sodium hydroxide.[5]
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for several hours. The reaction can be monitored by TLC for the disappearance of the nitrile.[2]
-
Workup: Cool the reaction mixture to room temperature and extract with diethyl ether to remove any non-acidic impurities.
-
Acidification: Carefully acidify the aqueous layer with a 15% aqueous solution of hydrochloric acid until the pH is acidic, which will precipitate the this compound.[5]
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Reaction Step | Key Reagents | Typical Reaction Conditions | Expected Yield | Key Monitoring Technique |
| Methylation of Diphenylacetonitrile | Diphenylacetonitrile, Sodium Amide, Methyl Iodide | Anhydrous Toluene, Reflux | Moderate to Good | TLC, GC |
| Hydrolysis of 2,2-Diphenylpropionitrile | 2,2-Diphenylpropionitrile, NaOH (aq) | Reflux in 10% NaOH(aq) for 4-5 hours | High | TLC, GC[2] |
Mandatory Visualizations
References
Common side reactions in the synthesis of 2,2-Diphenylpropionic acid and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-Diphenylpropionic acid. The following information addresses common side reactions and provides strategies to mitigate them, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for synthesizing this compound involves a two-step process:
-
Alkylation: Methylation of diphenylacetonitrile (B117805) using a suitable methylating agent, such as methyl iodide, in the presence of a base.
-
Hydrolysis: Conversion of the resulting 2,2-diphenylpropionitrile (B1294319) intermediate to this compound, typically through acidic or alkaline hydrolysis.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions of concern are:
-
Over-alkylation: Formation of a di-alkylated byproduct.
-
Incomplete Hydrolysis: The presence of the 2,2-diphenylpropionamide intermediate in the final product.
-
Unreacted Starting Material: Residual diphenylacetonitrile in the product mixture.
-
Cyclization Reactions: Formation of cyclic byproducts under certain alkylation conditions.
Troubleshooting Guides
This section provides a detailed breakdown of common issues, their causes, and solutions.
Issue 1: Presence of an Impurity with a Higher Molecular Weight than the Product
Symptom: GC/MS or NMR analysis of the final product shows a significant peak corresponding to a di-alkylated species.
Probable Cause: Over-alkylation
Over-alkylation is a common side reaction where the desired mono-alkylated product undergoes a second alkylation. In the synthesis of this compound from diphenylacetonitrile, this would lead to the formation of a quaternary ammonium (B1175870) salt or other undesired byproducts if excess methylating agent and strong base are used. While the direct di-methylation at the alpha-carbon is not possible after the first methylation, side reactions involving the phenyl rings or other reactive sites can occur.
How to Avoid Over-alkylation:
-
Stoichiometry Control: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide). Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Monitoring: The most effective way to prevent over-alkylation is to monitor the reaction progress closely using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the starting material is consumed and before significant amounts of byproducts are formed.[1]
-
Slow Addition of Reagents: Add the methylating agent and base slowly to the reaction mixture to maintain a low concentration of the reactive species at any given time. This can favor the desired mono-alkylation.
Issue 2: Product Contamination with an Amide Impurity
Symptom: IR spectroscopy shows a characteristic amide peak, and NMR/MS data confirms the presence of 2,2-diphenylpropionamide.
Probable Cause: Incomplete Hydrolysis
The hydrolysis of the nitrile intermediate (2,2-diphenylpropionitrile) proceeds through an amide intermediate. If the hydrolysis reaction is not allowed to go to completion, this amide will remain as an impurity.
How to Ensure Complete Hydrolysis:
-
Sufficient Reaction Time and Temperature: Ensure adequate reaction time and temperature during the hydrolysis step. For similar nitrile hydrolyses, refluxing with a 10% aqueous sodium hydroxide (B78521) solution for at least 4.5 hours is recommended.[1]
-
Monitoring the Hydrolysis: The completion of the hydrolysis can be monitored by TLC or GC to confirm the disappearance of the nitrile and amide intermediates.[1]
-
Choice of Hydrolysis Conditions: Both acidic and alkaline conditions can be used for hydrolysis. The choice may depend on the overall synthetic scheme and the stability of the product to acid or base.
Issue 3: Difficulty in Removing Unreacted Starting Material
Symptom: The final product is contaminated with diphenylacetonitrile, which can be difficult to remove due to similar physical properties.
Probable Cause: Incomplete Alkylation
An incomplete alkylation reaction will leave unreacted diphenylacetonitrile in the reaction mixture, which is then carried through the work-up and purification steps.
How to Drive the Alkylation to Completion:
-
Reaction Conditions: Ensure that the reaction conditions (temperature, solvent, and base) are optimal for the complete consumption of the starting material. The use of a slight excess of the methylating agent can help drive the reaction to completion.
-
Reaction Monitoring: As with avoiding over-alkylation, monitoring the reaction by GC or TLC is crucial to ensure all the diphenylacetonitrile has reacted before quenching the reaction.
Issue 4: Formation of Unexpected Cyclic Byproducts
Symptom: Characterization of impurities reveals the presence of unexpected cyclic structures, such as pyrrolidinone derivatives.
Probable Cause: Cyclization Side Reactions
In some cases, particularly when using certain alkylating agents with additional reactive functional groups, intramolecular cyclization can occur. For example, alkylation of deprotonated diphenylacetonitrile with haloacetones has been shown to produce a cyclization by-product, 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one.[2]
How to Avoid Cyclization:
-
Choice of Alkylating Agent: This side reaction is highly dependent on the structure of the alkylating agent. When the goal is simple methylation to form this compound, using a straightforward methylating agent like methyl iodide will prevent this type of cyclization.
-
Control of Reaction Conditions: Maintaining optimal reaction temperatures and avoiding overly harsh conditions can minimize the likelihood of unexpected side reactions.
Quantitative Data Summary
| Parameter | 2-Phenylpropionic Acid Synthesis (by analogy) | Notes |
| Yield of Mono-methylated Intermediate | 98.5% (at >99% conversion)[1] | Yield is highly dependent on careful reaction monitoring to prevent over-methylation. |
| Over-methylated Byproduct | 0.15% (at >99% conversion)[1] | Demonstrates the high selectivity achievable with proper control. |
| Final Product Purity (after distillation) | >99%[1] | High purity is achievable with standard purification techniques. |
Experimental Protocols
Protocol 1: Methylation of Diphenylacetonitrile
Materials:
-
Diphenylacetonitrile
-
Sodium amide (NaNH₂) or other suitable base
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Liquid ammonia (B1221849) (if using NaNH₂)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, prepare a solution of sodium amide in liquid ammonia (if applicable) or a suspension of the base in the chosen anhydrous solvent.
-
Cool the mixture to an appropriate temperature (e.g., -33°C for liquid ammonia, or 0°C for other bases in ethereal solvents).
-
Slowly add a solution of diphenylacetonitrile in the anhydrous solvent to the base suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to stir for a designated period to ensure complete deprotonation.
-
Slowly add methyl iodide to the reaction mixture. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete (disappearance of starting material), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Proceed with aqueous work-up and extraction with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-diphenylpropionitrile.
Protocol 2: Hydrolysis of 2,2-Diphenylpropionitrile
Materials:
-
Crude 2,2-diphenylpropionitrile
-
10% Aqueous Sodium Hydroxide (NaOH) or concentrated Hydrochloric Acid (HCl)
-
Reflux apparatus
Procedure:
-
To the crude 2,2-diphenylpropionitrile, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for at least 4.5 hours.[1]
-
Monitor the reaction by TLC or GC to confirm the disappearance of the nitrile and the intermediate amide.
-
Cool the reaction mixture to room temperature.
-
If performing alkaline hydrolysis, extract the cooled reaction mixture with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization or distillation.
Visualizations
Caption: Synthetic pathway of this compound with key side reactions.
Caption: Troubleshooting logic for identifying and addressing common impurities.
References
Technical Support Center: Purification of 2,2-Diphenylpropionic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the purification of 2,2-Diphenylpropionic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, focusing on common techniques such as recrystallization and distillation.
Recrystallization Issues
Recrystallization is a primary method for purifying solid organic compounds like this compound. However, its success is contingent on selecting the appropriate solvent and controlling the crystallization conditions.
Problem: "Oiling out" - Product separates as an oil instead of crystals.
This phenomenon occurs when the solute is supersaturated at a temperature above its melting point in the chosen solvent system. The two phenyl groups in this compound contribute to its hydrophobic character, which can influence its solubility and crystallization behavior.[1]
| Possible Cause | Troubleshooting Steps |
| Solution is too concentrated | Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level. |
| Cooling rate is too rapid | Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help moderate the cooling rate. |
| Inappropriate solvent | The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Experiment with different solvent systems. For sterically hindered molecules like this compound, a mixture of a good solvent (e.g., ethanol (B145695), acetone) and a poor solvent (e.g., water, hexane) can be effective.[2] |
| Presence of impurities | Impurities can inhibit crystal lattice formation. Consider a preliminary purification step, such as an acid-base extraction, to remove dissimilar impurities.[3] |
Problem: Poor or no crystal formation upon cooling.
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used | The solution is not sufficiently saturated for crystals to form. Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Insufficient cooling | Ensure the solution is cooled to a sufficiently low temperature. Using an ice bath or refrigerator can help maximize the yield. |
| Supersaturation | The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[4] |
Problem: The recovered crystals are not pure.
| Possible Cause | Troubleshooting Steps |
| Impurities co-crystallized | If the impurities have similar solubility profiles to this compound, they may crystallize along with the product. A second recrystallization using a different solvent system may be necessary to improve purity.[3] |
| Incomplete removal of mother liquor | Residual mother liquor containing dissolved impurities can contaminate the surface of the crystals. Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during vacuum filtration. |
Vacuum Distillation Issues
While this compound is a solid at room temperature (Melting Point: 172-175 °C), vacuum distillation can be a suitable purification method if the compound is thermally stable at its reduced-pressure boiling point (300 °C at atmospheric pressure).[5][6] It is particularly effective for separating it from non-volatile or high-boiling point impurities.
Problem: The compound is not distilling at the expected temperature and pressure.
| Possible Cause | Troubleshooting Steps |
| Inaccurate pressure reading | Verify the vacuum level with a calibrated gauge. Ensure the vacuum pump is functioning correctly. |
| System leaks | Check all joints and connections for leaks. Use high-vacuum grease to ensure a proper seal. |
| Incorrect thermometer placement | The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid. |
| Presence of non-volatile impurities | High-boiling point impurities can elevate the boiling point of the mixture. An initial purification step like acid-base extraction might be required. |
Problem: The distillate is discolored or contains impurities.
| Possible Cause | Troubleshooting Steps |
| Bumping or foaming | Vigorous, uncontrolled boiling can carry non-volatile impurities into the condenser. Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| Thermal decomposition | If the distillation temperature is too high, the compound may decompose. Distilling at the lowest possible pressure will help to reduce the required temperature. |
| Contaminated glassware | Ensure all glassware is thoroughly cleaned and dried before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities often arise from the synthetic route. A frequent synthesis involves the methylation of diphenylacetonitrile (B117805) followed by hydrolysis. Potential impurities from this process include:
-
Unreacted Diphenylacetonitrile: Incomplete hydrolysis will leave the starting nitrile in the final product.
-
Over-methylated byproducts: While less common due to steric hindrance, trace amounts of byproducts from multiple methylations might be present.
-
Amide intermediate: Incomplete hydrolysis of the nitrile can result in the corresponding amide as an impurity.[7]
-
Starting materials from the formation of diphenylacetonitrile: If the diphenylacetonitrile was synthesized from benzyl (B1604629) cyanide and a phenylating agent, residual starting materials or byproducts from that reaction could be present.[8]
Q2: Which purification technique is most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from the solid product, especially if a suitable solvent system can be identified.
-
Acid-Base Extraction: This is a highly effective preliminary purification step to separate the acidic this compound from any neutral or basic impurities.[3]
-
Vacuum Distillation: This method is suitable for removing non-volatile or very high-boiling impurities, provided the compound is thermally stable under the distillation conditions.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point range close to the literature value (172-175 °C) is a good indicator of high purity.[5][6] Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is commonly used for the analysis of acidic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and to confirm the molecular weight of the product.[9] The mass spectrum of this compound shows characteristic fragmentation patterns.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compound and can also be used to identify and quantify impurities.
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5558-66-7 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [5] |
| Melting Point | 172-175 °C | [5][6] |
| Boiling Point | 300 °C | [5][6] |
| Appearance | White crystalline solid | [1] |
| Solubility | Low in water, more soluble in organic solvents | [1] |
Table 2: Suggested Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system allows for fine-tuning of the solubility. |
| Acetone/Hexane (B92381) | Acetone is a good solvent for many organic compounds, while hexane is a non-polar anti-solvent that can induce crystallization. |
| Toluene | As a non-polar aromatic solvent, it may offer good solubility at high temperatures and promote crystal growth upon cooling. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purity Analysis by HPLC
This protocol provides a general guideline. Optimization may be required based on the specific instrument and impurities present.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The pH of the mobile phase should be below the pKa of this compound (around 4.5) to ensure it is in its neutral form for better retention.[10]
-
Elution: A typical starting point is an isocratic elution with a 50:50 (v/v) mixture of acetonitrile and the aqueous buffer. A gradient elution (e.g., increasing the acetonitrile concentration over time) can be used to separate impurities with a wider range of polarities.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV detection at a wavelength where the compound and potential impurities absorb, for instance, 225 nm.[10]
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for recrystallization issues.
Caption: A general workflow for the purification of this compound.
References
- 1. CAS 5558-66-7: this compound | CymitQuimica [cymitquimica.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 95 5558-66-7 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,2-Diphenylpropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2,2-Diphenylpropionic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too effective, keeping the compound dissolved even at low temperatures.- The solution is not sufficiently saturated.- Supersaturation has occurred without nucleation.- The solution was cooled too quickly, preventing crystal lattice formation. | - If the solvent is too effective, partially evaporate it to increase the concentration. For a two-solvent system, add more of the anti-solvent.- For unsaturated solutions, evaporate some of the solvent to achieve saturation.- To induce crystallization, scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| "Oiling Out" Instead of Crystal Formation | - The boiling point of the solvent is higher than the melting point of this compound (172-175 °C).- Insoluble impurities are present.- The solution is too concentrated. | - If the compound melts before dissolving, add a small amount of a co-solvent in which the compound is more soluble to lower the overall boiling point of the solvent mixture.- If insoluble impurities are present, perform a hot filtration of the solution before allowing it to cool.- If the solution is too concentrated, add a small amount of hot solvent until the oil redissolves, then allow it to cool slowly. |
| Colored Crystals | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Low Recovery of Purified Product | - Too much solvent was used during recrystallization.- The crystals were not completely collected during filtration.- The product is significantly soluble in the cold recrystallization solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure all crystals are transferred to the filter and wash them with a minimal amount of ice-cold solvent.- Cool the solution in an ice bath for a longer period to maximize crystal precipitation. |
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Separation of Layers | - Emulsion formation due to vigorous shaking.- The densities of the organic and aqueous layers are too similar. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If an emulsion persists, allow the mixture to stand for a longer period or pass it through a bed of Celite. |
| Low Yield of Precipitated Acid | - Incomplete extraction of the carboxylate salt into the aqueous layer.- Incomplete precipitation of the carboxylic acid upon acidification. | - Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with the basic solution.- Add acid dropwise while stirring until the pH is strongly acidic (pH < 2) to ensure complete protonation and precipitation of the carboxylic acid. Check the pH with litmus (B1172312) paper or a pH meter. |
| Product Contaminated with Starting Material (e.g., 2,2-Diphenylpropionitrile) | - The neutral starting material was not fully separated into the organic layer. | - Ensure the initial dissolution is in an appropriate organic solvent. Perform multiple washes with the basic solution to ensure all the acidic product is extracted into the aqueous phase, leaving the neutral impurities in the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: When synthesizing this compound via the hydrolysis of 2,2-diphenylpropionitrile, the most common impurities are:
-
Unreacted 2,2-Diphenylpropionitrile: A neutral compound that can be removed by acid-base extraction.
-
2,2-Diphenylpropionamide: An intermediate in the hydrolysis process, which is also a neutral compound.
-
Starting materials from the nitrile synthesis: Depending on the route to the nitrile, these could include unreacted diphenylacetonitrile (B117805) and methylation reagents.
Q2: Which purification technique is most effective for removing specific types of impurities?
A2: The choice of purification technique depends on the nature of the impurities:
-
Acid-Base Extraction: Highly effective for separating the acidic this compound from neutral impurities like unreacted nitrile and amide intermediates.
-
Recrystallization: Best for removing impurities that have different solubility profiles from the desired product in a particular solvent system. It is effective at removing both more soluble and less soluble impurities.
-
Column Chromatography: Useful for separating compounds with different polarities. For this compound, a silica (B1680970) gel column with a mobile phase such as a hexane (B92381)/ethyl acetate (B1210297) gradient with a small amount of acetic acid can be effective.
Q3: How can I monitor the purity of my this compound sample?
A3: Several techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. A suitable mobile phase for this compound on a silica gel plate is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a few drops of acetic acid. The product should appear as a single spot. Impurities like the starting nitrile would have a higher Rf value.
-
Melting Point Analysis: Pure this compound has a sharp melting point range of 172-175 °C. Impurities will typically broaden and depress this melting point range.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Q4: What is a good starting solvent system for the recrystallization of this compound?
A4: A good starting point for recrystallization is a two-solvent system. A combination of a solvent in which this compound is soluble (like toluene (B28343) or ethyl acetate) and a solvent in which it is less soluble (like hexane or heptane) is often effective. For example, dissolving the crude product in a minimal amount of hot toluene and then slowly adding hexane until the solution becomes turbid, followed by slow cooling, can yield pure crystals.
Experimental Protocols
Acid-Base Extraction for Purification of this compound
This protocol describes the separation of this compound from neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable volume of diethyl ether in a beaker.
-
Extraction: Transfer the ethereal solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of this compound, while the organic layer (top) contains neutral impurities.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Washing: Wash the organic layer in the separatory funnel with a small portion of 1 M NaOH solution and combine this aqueous wash with the previously collected aqueous layer.
-
Drying the Organic Layer (Optional): The organic layer containing neutral impurities can be washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent evaporated to recover and identify the impurities if desired.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (pH < 2, check with pH paper). A white precipitate of this compound will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven.
Recrystallization of this compound
This protocol describes the purification of this compound using a toluene-hexane solvent system.
Materials:
-
Crude this compound
-
Toluene
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently on a hot plate with swirling until the solid dissolves completely.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (turbid).
-
Redissolution: If the solution becomes too cloudy, add a few drops of hot toluene until the solution is clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals.
Quantitative Data Summary
| Purification Step | Typical Purity Before | Typical Purity After | Typical Recovery Rate |
| Acid-Base Extraction | 80-90% | >95% | 85-95% |
| Recrystallization | 95% | >99% | 80-90% |
Note: These values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical flow of the acid-base extraction process for purifying this compound.
References
Addressing stability issues of 2,2-Diphenylpropionic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 2,2-Diphenylpropionic acid in solution during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution
-
Potential Cause: this compound is a carboxylic acid with low solubility in water, especially at neutral or acidic pH.[1] Precipitation is likely if the concentration exceeds its solubility limit under the specific solution conditions.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. For carboxylic acids, solubility increases significantly in basic conditions (pH > pKa) due to the formation of the more soluble carboxylate salt.[2]
-
Adjust pH: If the pH is neutral or acidic, cautiously add a base (e.g., 0.1 M NaOH) dropwise to increase the pH and dissolve the precipitate. Aim for a pH where the compound is fully ionized.
-
Consider a Co-solvent: If adjusting the pH is not suitable for your experiment, consider using a water-miscible organic co-solvent such as ethanol, methanol, or DMSO to increase the solubility.[1] Start with a small percentage of the co-solvent and gradually increase it until the precipitate dissolves.
-
Reduce Concentration: If possible, lower the working concentration of this compound to stay within its solubility limit in your chosen solvent system.
-
Gentle Warming: In some cases, gentle warming of the solution can help dissolve the precipitate. However, be cautious as excessive heat can lead to degradation.[2]
-
Issue 2: Degradation of this compound Over Time
-
Potential Cause: Like many organic molecules, this compound can degrade over time, influenced by factors such as temperature, light, and pH.[3][4]
-
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.[2] Aliquoting the stock solution can prevent repeated freeze-thaw cycles.
-
pH of the Solution: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation pathways.[5] Whenever possible, maintain the pH of the solution within a stable range for the compound.
-
Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions of this compound.
-
Inert Atmosphere: If oxidation is a suspected degradation pathway, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Issue 3: Inconsistent Results in Biological Assays
-
Potential Cause: Inconsistent results can stem from the instability of the compound in the assay medium, leading to a decrease in the effective concentration over the course of the experiment.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Media: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture or assay buffer over the experimental timeframe. This can be done by incubating the compound in the media and analyzing its concentration at different time points using a suitable analytical method like HPLC.
-
pH of the Medium: Ensure the pH of the assay medium remains stable throughout the experiment, as pH shifts can affect both the solubility and stability of the compound.
-
Binding to Plasticware: Highly hydrophobic compounds can adsorb to plastic surfaces. Consider using low-binding labware or including a small percentage of a non-ionic surfactant (e.g., Tween-20) in your buffers, if compatible with your assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its low water solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol, in which it is more soluble.[1] This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental outcome.
Q2: How does pH affect the stability of this compound?
A2: The stability of carboxylic acids can be pH-dependent.[6] While increasing the pH enhances solubility, highly alkaline conditions might promote certain degradation pathways. Conversely, strongly acidic conditions can also lead to degradation.[5] It is advisable to determine the optimal pH range for both solubility and stability for your specific application.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, potential degradation mechanisms for carboxylic acids in general include decarboxylation (loss of CO2), oxidation, and hydrolysis of any ester derivatives.[5] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify the specific degradation products.[7]
Q4: How can I monitor the stability of this compound in my solution?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for monitoring the stability of this compound.[8] By analyzing samples over time, you can quantify the remaining parent compound and detect the formation of any degradation products.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Low | [1] |
| Organic Solvents (e.g., Ethanol, DMSO) | More Soluble | [1] |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Condition | Purpose | Reference |
| Acid Hydrolysis | 0.1 M HCl | To investigate degradation in acidic conditions. | [7] |
| Base Hydrolysis | 0.1 M NaOH | To investigate degradation in basic conditions. | [7] |
| Oxidation | 3% H₂O₂ | To investigate oxidative degradation. | [7] |
| Thermal Stress | 60°C | To investigate the effect of heat on stability. | [7] |
| Photostability | UV and visible light exposure | To investigate light-induced degradation. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, HPLC grade), appropriate volumetric flask, and a calibrated analytical balance.
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a small amount of DMSO to the flask to dissolve the powder.
-
Once dissolved, add DMSO to the final volume mark on the flask.
-
Mix the solution thoroughly by inversion.
-
Store the stock solution in small aliquots at -20°C and protect from light.
-
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC
-
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
-
Materials: Prepared stock solution of this compound, the aqueous buffer of interest, HPLC system with UV detector, C18 column, and appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and acidified water).
-
Procedure:
-
Dilute the stock solution of this compound into the aqueous buffer to the final working concentration.
-
Divide the solution into several aliquots in separate vials.
-
Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and inject an appropriate volume into the HPLC system.
-
Analyze the sample and record the peak area of the this compound peak.
-
Plot the peak area against time to determine the degradation rate. A decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests the formation of degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for precipitation and degradation issues.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical signaling pathway showing potential inhibition.
References
- 1. CAS 5558-66-7: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. research.wur.nl [research.wur.nl]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Overcoming incomplete reactions in 2,2-Diphenylpropionic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2-Diphenylpropionic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent and effective method for synthesizing this compound is through the methylation of a diphenylacetic acid precursor, followed by hydrolysis. A common starting material for this route is diphenylacetonitrile (B117805), which can be methylated and subsequently hydrolyzed to the desired product. An alternative, though less direct, route could involve the Willgerodt-Kindler reaction of a suitable propiophenone (B1677668) derivative.
Q2: I am observing a low yield of this compound. What are the likely causes?
A2: Low yields can stem from several factors, primarily incomplete methylation or hydrolysis, and losses during the workup and purification stages. In the methylation step, issues can include insufficiently strong base, poor quality of the methylating agent, or non-optimal reaction temperature. For the hydrolysis of the nitrile intermediate, incomplete conversion is a common problem if the reaction time is too short or the concentration of the acid or base catalyst is inadequate.
Q3: My final product is impure. What are the potential contaminants and how can I remove them?
A3: Common impurities include unreacted starting materials such as diphenylacetonitrile or diphenylacetic acid, and the intermediate amide from partial hydrolysis of the nitrile. The presence of these impurities can often be detected by spectroscopic methods like NMR or chromatography techniques such as TLC or GC. Purification can typically be achieved by recrystallization from a suitable solvent or by column chromatography.
Q4: How can I monitor the progress of the reaction to avoid incomplete conversion?
A4: The progress of both the methylation and hydrolysis steps can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the product, allowing you to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Incomplete Methylation of Diphenylacetonitrile
Symptoms:
-
Presence of a significant amount of starting material (diphenylacetonitrile) in the crude product after the methylation step.
-
Lower than expected yield of the methylated intermediate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Strong Base | Ensure a sufficiently strong base, such as sodium amide or lithium diisopropylamide (LDA), is used to fully deprotonate the diphenylacetonitrile. The pKa of the α-proton is higher than that of singly-activated nitriles, necessitating a strong base. |
| Poor Quality of Reagents | Use freshly prepared or properly stored anhydrous solvents and high-purity reagents. Moisture can quench the strong base and inhibit the reaction. |
| Suboptimal Reaction Temperature | The reaction may require sub-zero temperatures (e.g., -78 °C) for the deprotonation step to avoid side reactions, followed by warming to allow for methylation. Optimize the temperature profile for your specific reaction conditions. |
| Ineffective Methylating Agent | Use a reactive methylating agent such as methyl iodide or dimethyl sulfate (B86663). Ensure the stoichiometry is appropriate, typically a slight excess of the methylating agent. |
Issue 2: Incomplete Hydrolysis of 2,2-Diphenylpropionitrile
Symptoms:
-
The presence of the nitrile or amide intermediate in the final product.
-
Oily or difficult-to-crystallize final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Hydrolysis of sterically hindered nitriles can be slow. Increase the reflux time and/or the reaction temperature. Monitor the reaction by TLC or GC until the starting nitrile is consumed. |
| Inadequate Concentration of Acid or Base | For acidic hydrolysis, use a high concentration of a strong acid like sulfuric or hydrochloric acid. For basic hydrolysis, a concentrated solution of sodium or potassium hydroxide (B78521) is necessary, often in a high-boiling solvent like ethylene (B1197577) glycol. |
| Phase Transfer Catalyst | In biphasic hydrolysis reactions, the addition of a phase-transfer catalyst can sometimes improve the reaction rate. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Hydrolysis of Aryl Nitriles
| Parameter | Condition 1 (Acidic) | Condition 2 (Basic) |
| Reagent | Concentrated H₂SO₄ | 20% NaOH in Ethylene Glycol |
| Temperature (°C) | 100-120 | 150-170 |
| Reaction Time (h) | 4-8 | 6-12 |
| Typical Yield (%) | 85-95 | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation of Diphenylacetonitrile
Materials:
-
Diphenylacetonitrile
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (B1221849)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol
Procedure:
Step 1: Methylation of Diphenylacetonitrile
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of sodium amide in liquid ammonia.
-
To the stirred solution, add a solution of diphenylacetonitrile in anhydrous diethyl ether dropwise at -33 °C (boiling point of ammonia).
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the anion.
-
Add methyl iodide dropwise to the reaction mixture.
-
After the addition of methyl iodide, allow the ammonia to evaporate, and then add water to quench the reaction.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain crude 2,2-diphenylpropionitrile.
Step 2: Hydrolysis of 2,2-Diphenylpropionitrile
-
To the crude 2,2-diphenylpropionitrile, add a solution of 20% sodium hydroxide in ethylene glycol.
-
Heat the mixture to reflux (around 160 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material or byproducts.
-
Acidify the aqueous layer with concentrated HCl to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Identifying and removing impurities from 2,2-Diphenylpropionic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 2,2-Diphenylpropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound often originate from its synthesis. A plausible synthetic route involves the reaction of a benzophenone (B1666685) derivative with a methyl Grignard reagent followed by carboxylation. Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as benzophenone or its derivatives.
-
Grignard Reaction Byproducts: Including biphenyl (B1667301) compounds formed from the coupling of the Grignard reagent.
-
Incompletely Carboxylated Intermediates: Residual amounts of the precursor alcohol before the addition of carbon dioxide.
Q2: What is the expected melting point of pure this compound?
A2: The literature melting point for this compound is in the range of 172-175°C.[1] A broad melting range or a melting point lower than this indicates the presence of impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several methods can be used to assess purity:
-
Melting Point Analysis: A sharp melting point within the expected range (172-175°C) is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): TLC can be used to visualize impurities. A single spot on the TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known.
Q4: What is a good general-purpose solvent for recrystallizing this compound?
A4: Based on the solubility of structurally similar compounds like ibuprofen (B1674241) and diphenylacetic acid, a solvent/antisolvent system of ethanol (B145695) and water is a good starting point. This compound is expected to be soluble in hot ethanol and insoluble in water.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent may also be too high, causing the solute to melt rather than dissolve.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent until the solution is clear.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
If the issue persists, consider a different solvent system with a lower boiling point.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate some of the solvent by gently heating the solution to increase the concentration of the compound.
-
Once the solution is more concentrated, allow it to cool again.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Adding a "seed crystal" of pure this compound can also induce crystallization.
-
Problem: The recovered yield is very low.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent. The crystals may also have been filtered before crystallization was complete.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent required to dissolve the compound.
-
Cool the solution in an ice bath for a longer period to maximize crystal formation.
-
When washing the crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.
-
Impurity Removal Issues
Problem: The melting point is still low and broad after one recrystallization.
-
Possible Cause: The chosen solvent system is not effective at removing the specific impurities present.
-
Solution:
-
Try a different solvent or solvent mixture for the next recrystallization.
-
If you suspect the presence of acidic or basic impurities, an acid-base extraction can be performed before recrystallization. Dissolve the crude product in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution. The this compound will move to the aqueous layer. The aqueous layer can then be acidified to precipitate the pure acid, which can be collected and recrystallized.
-
Data Presentation
| Solvent | Ibuprofen Solubility ( g/100 mL) | Phenylacetic Acid Solubility | Diphenylacetic Acid Solubility | Expected this compound Behavior |
| Water | 0.0021 | Slightly soluble | Slightly soluble (0.13 g/L)[2] | Insoluble |
| Ethanol | Very soluble (66.18 in 90% EtOH at 40°C)[3] | Soluble | Soluble | Soluble |
| Methanol | Very soluble | Soluble | Soluble | Soluble |
| Acetone | Very soluble | Very soluble | Soluble | Soluble |
| Ethyl Acetate (B1210297) | Soluble | Soluble | Soluble | Likely Soluble |
| Toluene | Soluble | Soluble | Soluble | Likely Soluble |
| Hexane (B92381) | Sparingly soluble | Insoluble | Soluble in hot benzene | Sparingly soluble to insoluble |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
This protocol is a general guideline for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, add a small amount of extra hot ethanol and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating saturation. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., a few drops of ethyl acetate). Spot the solutions onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate with a drop of acetic acid, such as 7:3 hexane:ethyl acetate + 1% acetic acid). The acetic acid helps to prevent streaking of the carboxylic acid spot.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. A pure sample should show a single spot.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2,2-Diphenylpropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2,2-Diphenylpropionic acid. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, particularly for large-scale production?
A1: Several synthetic routes are available for this compound. For scaling up, methods starting from readily available materials are preferred. A prevalent and scalable method involves the methylation of diphenylacetonitrile (B117805) followed by hydrolysis. This approach often utilizes phase-transfer catalysis to enhance reaction efficiency and yield.[1][2] Another method involves the use of Grignard reagents.[3][4][5]
Q2: What are the key safety considerations when handling the reagents involved in the synthesis of this compound?
A2: The synthesis of this compound involves several hazardous materials. Diphenylacetonitrile is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and a respirator, in a well-ventilated fume hood. Strong bases like sodium hydroxide (B78521) are corrosive.[6][7] Grignard reagents are highly reactive and pyrophoric, requiring an inert and dry atmosphere for safe handling.[3][4] The final product, this compound, is classified as a skin and eye irritant.[8][9] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can the purity of the final this compound product be assessed and improved?
A3: The purity of this compound can be determined using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.[10] A sharp melting point close to the literature value is indicative of high purity.[10] Purification can be achieved through recrystallization, for which ethanol (B145695) is a suitable solvent.[11] Vacuum distillation is another effective method for purification, especially for removing volatile impurities.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. The following table outlines common causes and suggested solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Methylation of Diphenylacetonitrile | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material. Consider increasing the reaction time or temperature if the reaction is sluggish. |
| Inefficient Hydrolysis of the Nitrile Intermediate | Ensure the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time) are optimal. For alkaline hydrolysis, using a higher concentration of sodium hydroxide and ensuring a sufficient reflux period is crucial.[6][7] |
| Suboptimal Phase-Transfer Catalyst Performance | The choice and concentration of the phase-transfer catalyst are critical. Ensure the catalyst is appropriate for the reaction conditions. The efficiency of some catalysts can be diminished by certain leaving groups like tosylates.[12] |
| Loss of Product During Workup and Purification | Minimize product loss during extraction by performing multiple extractions with the appropriate solvent. During recrystallization, avoid using an excessive amount of solvent to prevent the product from remaining in the solution. |
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
Issue 2: Impurities Detected in the Final Product
Q: After purification, my this compound still contains impurities. How can I identify and eliminate them?
A: The nature of the impurity depends on the synthetic route and reaction conditions. Common impurities and their removal strategies are summarized below:
| Impurity | Identification Method | Removal Strategy |
| Unreacted Diphenylacetonitrile | GC, GC/MS, TLC | Ensure complete hydrolysis by extending the reaction time or using more forcing conditions (higher temperature or stronger acid/base concentration).[13] |
| 2,2-Diphenylpropionamide (Amide Intermediate) | GC, GC/MS, TLC | Prolong the hydrolysis step to ensure complete conversion of the amide to the carboxylic acid. The amide is less acidic than the carboxylic acid and can often be separated by careful acid-base extraction.[14] |
| Over-methylated byproducts | GC, GC/MS | Careful control of the stoichiometry of the methylating agent is crucial.[13] Fractional distillation under vacuum may be effective for separation.[13] |
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Methylation of Diphenylacetonitrile
-
To a stirred solution of diphenylacetonitrile in a suitable organic solvent (e.g., toluene), add a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).[1][2]
-
Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide).
-
Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate) while maintaining the reaction temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, separate the organic layer.
Step 2: Hydrolysis of 2,2-Diphenylpropionitrile
-
The crude 2,2-diphenylpropionitrile from the previous step can be directly hydrolyzed.
-
Add an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).[6][7]
-
Heat the mixture to reflux for several hours.[6] The reaction progress can be monitored by TLC or GC to ensure the disappearance of the nitrile and any amide intermediate.[14]
Step 3: Acidification and Extraction
-
Cool the reaction mixture to room temperature.
-
If alkaline hydrolysis was performed, carefully acidify the mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
Step 4: Purification
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.[10][11]
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and yields. Note that these values can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Yield of 2-phenylpropionitrile (analogous reaction) | 68% | [15] |
| Yield of 2-phenylpropionic acid from nitrile (analogous reaction) | 78% | [15] |
| Purity after vacuum distillation (analogous reaction) | >98% | [10] |
| Reflux time for hydrolysis | 1 - 6 hours | [15][16] |
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
Technical Support Center: 2,2-Diphenylpropionic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield and purity of 2,2-Diphenylpropionic acid. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are analogous to those used for 2-arylpropionic acids. A primary route involves the methylation of a diphenylacetonitrile (B117805) precursor followed by hydrolysis. Another common approach is through a Grignard reaction, where a suitable diphenylmethyl magnesium halide is carboxylated. For laboratory-scale synthesis, alkylation of diphenylmethane (B89790) derivatives can also be employed.
Q2: What is a typical yield for the synthesis of this compound?
A2: While specific yields for this compound are not extensively reported in readily available literature, yields can be estimated based on similar syntheses of 2-phenylpropionic acid, which typically range from 78% to 97%.[1] Factors such as the chosen synthetic route, purity of reagents, and optimization of reaction conditions will significantly influence the final yield. A yield of 93% has been reported for the synthesis of 2-phenylpropionic acid via the hydrolysis of 2-phenylpropionitrile.[2]
Q3: What level of purity is expected for commercially available this compound?
A3: Commercially available this compound is typically offered at purities of 95% to 97%.[3][4] Higher purities can be achieved through further purification steps such as recrystallization or distillation.
Q4: What are the most effective methods for purifying crude this compound?
A4: The most effective purification methods for this compound are recrystallization and vacuum distillation. Recrystallization from a suitable solvent system can effectively remove impurities with different solubility profiles. Vacuum distillation is particularly useful for separating the product from non-volatile impurities or those with significantly different boiling points.
Q5: What are the key safety considerations when working with this compound and its synthesis?
A5: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. The synthesis may involve hazardous reagents such as strong bases, Grignard reagents (which are highly reactive with water and air), and flammable solvents. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used and to follow appropriate safety protocols.
Troubleshooting Guides
Issue 1: Low Yield
Q: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and solutions?
A: Low yields can arise from several factors throughout the synthesis and workup process. Consider the following potential causes and their corresponding solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of starting materials. - Extend the reaction time or moderately increase the temperature if the reaction appears sluggish. - Ensure the purity and reactivity of your reagents, especially bases and alkylating agents. |
| Side Reactions | - In methylation reactions of diphenylacetonitrile, over-alkylation can be a significant side reaction. Carefully control the stoichiometry of the alkylating agent and consider slower, dropwise addition. - For Grignard-based syntheses, ensure strictly anhydrous conditions to prevent quenching of the Grignard reagent by water. |
| Losses During Workup | - During aqueous extractions, ensure the pH is sufficiently acidic to fully protonate the carboxylate, maximizing its solubility in the organic phase. - Perform multiple extractions with smaller volumes of solvent for more efficient product recovery. - Minimize product loss during solvent removal by using a rotary evaporator under controlled temperature and pressure. |
| Suboptimal Reaction Conditions | - Review the experimental protocol and ensure that the temperature, pressure, and catalyst concentrations are within the optimal range. - For two-phase reactions, vigorous stirring is essential to maximize the interfacial area and reaction rate. |
Issue 2: Impurities in the Final Product
Q: After purification, my this compound still contains impurities. How can I identify and remove them?
A: The nature of the impurities will depend on the synthetic route. Here are some common impurities and strategies for their removal:
| Impurity | Identification Method | Removal Strategy |
| Unreacted Starting Material (e.g., Diphenylacetonitrile) | GC, GC-MS, TLC, NMR | - Ensure complete hydrolysis by extending the reaction time or using a higher concentration of the hydrolyzing agent (e.g., NaOH). - Purify the final product by vacuum distillation, as the starting nitrile will likely have a different boiling point. |
| Over-Alkylated Byproduct (e.g., 2,2-Diphenyl-2-methylpropionitrile) | GC, GC-MS, NMR | - This byproduct can be difficult to remove by simple distillation due to similar boiling points. Prevention through careful control of the alkylation step is the best approach. - Fractional distillation under high vacuum may provide some separation. - Recrystallization may be effective if the byproduct has a sufficiently different solubility profile. |
| Intermediate Amide (from nitrile hydrolysis) | GC, GC-MS, TLC, NMR | - Incomplete hydrolysis is the cause. Extend the reflux time during the hydrolysis step. - The amide can often be removed by recrystallization. |
Quantitative Data
Table 1: Reported Yields and Purities for 2-Arylpropionic Acid Syntheses
| Synthetic Route | Product | Yield (%) | Purity (%) | Reference |
| Methylation of Benzyl Cyanide & Hydrolysis | 2-Phenylpropionic acid | 93 | >98 | [2] |
| Hydrolysis of 2-Phenylpropionitrile | 2-Phenylpropionic acid | up to 97 | 98 | [2][6] |
| Asymmetric Hydrogenation | 2-Phenylpropionic acid | 99 | 72 (ee) | [7] |
| Commercial Product | This compound | N/A | 95-97 | [3][4] |
Note: Data for 2-phenylpropionic acid is included to provide a benchmark for expected outcomes in the synthesis of this compound due to the limited availability of specific data for the latter.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Diphenylacetonitrile (Adapted from 2-Phenylpropionic Acid Synthesis)
This protocol is an adaptation of a well-established procedure for the mono-phenylated analogue and should be optimized for this compound.
Step 1: Methylation of Diphenylacetonitrile
-
In a pressure vessel, combine diphenylacetonitrile, dimethyl carbonate (DMC), and anhydrous potassium carbonate (K₂CO₃). DMC serves as both the methylating agent and the solvent.
-
Seal the vessel and heat to a temperature of approximately 180°C with vigorous stirring.
-
Monitor the reaction progress by GC analysis of small aliquots to ensure the formation of 2,2-diphenylpropionitrile (B1294319) and minimize the formation of over-methylated byproducts.
-
Once the reaction is complete (typically after 5-7 hours), cool the vessel to room temperature and carefully release any pressure.
-
Transfer the reaction mixture to a separatory funnel, add water, and extract with diethyl ether to separate the organic product from inorganic salts.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 2,2-diphenylpropionitrile.
Step 2: Hydrolysis of 2,2-Diphenylpropionitrile
-
To the crude 2,2-diphenylpropionitrile, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for approximately 4-5 hours. The reaction can be monitored by TLC or GC to confirm the disappearance of the nitrile.
-
Cool the reaction mixture to room temperature and extract with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with a 15% aqueous solution of hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Extract the precipitated product with diethyl ether.
-
Wash the combined organic extracts with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield crude this compound.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexane/ethyl acetate).
-
Alternatively, purify by vacuum distillation. The boiling point of this compound is approximately 300°C at atmospheric pressure, so a high vacuum will be required.[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for enhancing the yield and purity of this compound.
References
- 1. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 3. US4251675A - Preparation of diphenylmethane - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
Best practices for handling and storing 2,2-Diphenylpropionic acid
This technical support center provides best practices for the handling and storage of 2,2-Diphenylpropionic acid, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield to protect against splashes, and a lab coat. When handling the powder and there is a risk of inhalation, a NIOSH-approved respirator with a particulate filter is recommended.
Q3: What are the ideal storage conditions for this compound?
A3: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2] Keep the container tightly closed to prevent moisture absorption and contamination. It should be stored in a dedicated cabinet for acidic and corrosive materials.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. Reactions with these substances can generate heat or hazardous byproducts.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow it to enter drains or waterways.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the powder | Absorption of moisture from the air due to improper storage. | Ensure the container is tightly sealed and stored in a dry environment. If clumping is minor, the product may still be usable, but it is best to use a fresh, free-flowing powder for accurate measurements. For future prevention, consider storing the container within a desiccator. |
| Discoloration of the material | Contamination or degradation over time, possibly due to exposure to light or incompatible substances. | Discontinue use of the discolored material as its purity may be compromised. Review storage conditions and ensure it is protected from light and stored away from incompatible chemicals. |
| Skin or eye irritation after handling | Inadequate personal protective equipment or accidental exposure. | In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists. Always wear appropriate PPE. |
| Spill of this compound powder | Accidental mishandling during transfer or use. | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Ensure adequate ventilation and wear appropriate PPE during cleanup. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Melting Point | 172-175 °C | |
| Boiling Point | 300 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water |
Experimental Protocols
Protocol: Preparation of a Standard Solution of this compound
Objective: To prepare a stock solution of this compound of a known concentration for use in subsequent experiments.
Materials:
-
This compound powder
-
Analytical balance
-
Volumetric flask (appropriate size, e.g., 100 mL)
-
Spatula
-
Weighing paper
-
Appropriate solvent (e.g., ethanol, methanol, or DMSO, depending on the experimental requirements)
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
Procedure:
-
Don Personal Protective Equipment: Put on a lab coat, chemical-resistant gloves, and safety glasses.
-
Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it to zero.
-
Weigh the Compound: Carefully weigh the desired amount of this compound onto the weighing paper. Record the exact mass.
-
Transfer to Volumetric Flask: Carefully transfer the weighed powder into the volumetric flask using a clean spatula.
-
Dissolve the Compound: Add a small amount of the chosen solvent to the volumetric flask and swirl gently to dissolve the powder.
-
Bring to Volume: Once the solid is completely dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the Solution: Clearly label the flask with the name of the compound, the concentration, the solvent used, and the date of preparation.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
References
Technical Support Center: Optimizing Crystallization Parameters for Propionic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the crystallization of propionic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is crystallization a critical step for propionic acid derivatives in drug development?
Crystallization is a fundamental purification process for Active Pharmaceutical Ingredients (APIs), including propionic acid derivatives. It is essential for isolating the desired compound in a highly pure solid form. The specific crystalline form, or polymorph, of an API can significantly impact its physicochemical properties, such as stability, solubility, and bioavailability, which are critical for the drug's overall performance and efficacy.[1]
Q2: What is supersaturation and how does it affect crystallization?
Supersaturation is the primary driving force behind crystallization. It is a state where a solution contains more dissolved solute than it would at equilibrium. The level of supersaturation dictates both the nucleation (the initial formation of crystals) and the subsequent growth of those crystals. Generally, low supersaturation favors the growth of larger, higher-quality crystals, while high supersaturation can lead to the rapid formation of many small crystals.
Q3: What are the most common methods for crystallizing propionic acid derivatives?
The most prevalent methods involve creating a supersaturated solution, which can be achieved through:
-
Cooling Crystallization: Dissolving the compound in a suitable solvent at an elevated temperature and then gradually cooling the solution to decrease the compound's solubility.[2]
-
Antisolvent Crystallization: Adding a second solvent (an "antisolvent") in which the compound is insoluble to a solution of the compound, causing it to precipitate.[3]
-
Evaporation Crystallization: Slowly evaporating the solvent from the solution to increase the concentration of the compound until it crystallizes.
-
Vapor Diffusion: Allowing a volatile "antisolvent" to slowly diffuse into a sealed container holding a solution of the compound, gradually inducing crystallization.[4][5][6]
Q4: What is polymorphism and why is it important to control?
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same API can have distinct physical and chemical properties, including melting point, solubility, and stability.[7] Controlling polymorphism is crucial during drug development to ensure consistent product quality and therapeutic effect.[7][8]
Troubleshooting Guide
Q1: I've followed the protocol, but no crystals are forming. What should I do?
This is a common issue, often related to insufficient supersaturation.
-
Possible Cause: The solution is not saturated (too much solvent was used).
-
Possible Cause: The solution is supersaturated, but nucleation has not initiated.
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool more slowly. Insulate the flask to reduce the rate of cooling, which can promote the formation of larger, more well-defined crystals.[10]
-
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the solution becomes supersaturated at a temperature that is above the melting point of the compound in that particular solvent.
-
Solution 1: Adjust Solvent and Temperature: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and then allow the solution to cool more slowly. Using a larger volume of solvent will lower the saturation temperature.[9][12][13]
-
Solution 2: Change the Solvent System: Select a solvent with a lower boiling point or try a different solvent system altogether.[14]
-
Solution 3: Seeding: Introduce seed crystals at a temperature where the solution is supersaturated but still above the point where oiling out occurs.
Q3: The crystal yield is very low. How can I improve it?
A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor.
-
Solution 1: Optimize Solvent Volume: You may have used too much solvent. While it's important to ensure all the compound dissolves initially, excess solvent will reduce the final yield.[9]
-
Solution 2: Maximize Cooling: Ensure the solution has been cooled for a sufficient amount of time. Cooling in an ice bath (if the solvent is suitable) can help to maximize the amount of product that crystallizes.
-
Solution 3: Recover a Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and then cooling it again to obtain a second batch of crystals. Be aware that this second crop may be less pure.
Q4: My final product is not pure. What are the likely causes?
Impurities in the final product can arise from several sources.
-
Possible Cause: The crystal surface is coated with impure mother liquor.
-
Solution: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration.
-
-
Possible Cause: Impurities were trapped within the crystal lattice during rapid growth.
-
Solution: Slow down the crystallization process by cooling the solution more gradually. A slower growth rate allows for the formation of a more ordered and pure crystal lattice.
-
-
Possible Cause: The chosen solvent is not optimal for rejecting a particular impurity.
-
Solution: Experiment with different solvents or solvent mixtures to find a system where the impurity has a significantly different solubility profile from your target compound.
-
Data Presentation
Table 1: Solubility of Ibuprofen in Ethanol at Various Temperatures
| Temperature (°C) | Solubility (g Ibuprofen / g Ethanol) |
| 10.0 | 0.59[15][16][17] |
| 25.0 | 1.25 (interpolated) |
| 40.0 | 2.15[15][16][17] |
Table 2: Solubility of Naproxen in Various Solvents at ~25°C (298.15 K)
| Solvent | Solubility (mole fraction) |
| Acetone | ~0.09[18][19] |
| Ethanol | ~0.04 |
| Ethyl Acetate | ~0.11 |
| Methanol | ~0.03 |
| Propan-2-ol | ~0.02 |
Note: Data extracted and compiled from various sources.[18][19][20][21] Exact values may vary slightly between studies.
Table 3: Solubility of Ketoprofen (B1673614) in Various Solvents at ~25°C (298.15 K)
| Solvent | Solubility (mol/L) |
| Methanol | ~1.71 |
| Ethanol | ~1.85 |
| Isopropanol | ~1.50 |
| n-Butanol | ~1.20 |
| Acetonitrile | ~1.30 |
| Ethyl Acetate | ~1.60 |
| 1,4-Dioxane | ~2.50 |
| Toluene | ~0.40 |
Note: Data compiled from various sources.[22][23][24][25] Solubility can be influenced by the specific experimental conditions.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: Place the crude propionic acid derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until all the solid dissolves. If some solid remains, add small increments of the hot solvent until a clear solution is obtained.
-
Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Antisolvent Crystallization
-
Dissolution: Dissolve the crude propionic acid derivative in a minimum amount of a "good" solvent in which it is highly soluble.
-
Antisolvent Addition: While stirring the solution at a constant temperature, slowly add a miscible "antisolvent" in which the compound is insoluble. Add the antisolvent dropwise until the solution becomes persistently cloudy, which indicates the onset of nucleation.
-
Crystal Growth: Stop the addition of the antisolvent and allow the mixture to stir for a period to let the crystals grow.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and the antisolvent, or with the pure antisolvent.
-
Drying: Dry the purified crystals.
Protocol 3: Vapor Diffusion
-
Preparation: Prepare a concentrated solution of the propionic acid derivative in a suitable solvent. Place a small volume of this solution in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a more volatile antisolvent.
-
Diffusion and Growth: Over time, the antisolvent vapor will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing the formation of crystals. This process can take several hours to days.[4][6]
-
Isolation: Once crystals have formed, carefully remove the small vial, decant the mother liquor, and collect the crystals.
-
Drying: Gently dry the crystals.
Visualizations
Caption: A general experimental workflow for cooling crystallization.
Caption: A logical diagram for troubleshooting common crystallization issues.
References
- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 6. unifr.ch [unifr.ch]
- 7. Crystal Polymorphism in Chemical Process Development: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Naproxen (CAS 22204-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 22. pure.ul.ie [pure.ul.ie]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Reaction Yield of 2-Phenylpropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction yield of 2-phenylpropionic acid. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-phenylpropionic acid, and which one generally offers the highest yield?
A1: Several synthetic routes are available for the preparation of 2-phenylpropionic acid. The choice of method often depends on the available starting materials, scalability, and desired purity. The most common and effective routes include:
-
Alkylation of Phenylacetonitrile (B145931) (Benzyl Cyanide): This is a widely used two-step method involving the methylation of phenylacetonitrile followed by hydrolysis of the resulting nitrile. With careful optimization, this route can achieve high yields, reportedly up to 97%, with high purity.[1]
-
Grignard Carboxylation of 1-Phenylethyl Halide: This method involves the formation of a Grignard reagent from a 1-phenylethyl halide (e.g., bromide or chloride) and its subsequent reaction with carbon dioxide. This is a reliable method for laboratory-scale synthesis.
-
Palladium-Catalyzed Carbonylation of 1-Phenylethanol (B42297): This process involves the direct carbonylation of 1-phenylethanol using a palladium catalyst and carbon monoxide. It offers a more direct route from the corresponding alcohol.
-
Oxidation of 2-Phenyl-1-propanol: This is a straightforward oxidation of a primary alcohol to the corresponding carboxylic acid. The success of this method is highly dependent on the choice of oxidizing agent and reaction conditions to avoid side reactions.
While the alkylation of phenylacetonitrile often reports the highest yields, the optimal route will depend on specific experimental capabilities and conditions.
Q2: What are the common impurities encountered during the synthesis of 2-phenylpropionic acid and how can they be removed?
A2: The nature of impurities is largely dependent on the synthetic route employed. Common impurities and their removal strategies are outlined below:
| Impurity | Identification Methods | Removal Strategy |
| Unreacted Phenylacetonitrile | GC, TLC | Careful fractional distillation under reduced pressure can separate the lower-boiling phenylacetonitrile.[2] |
| Dimethylated byproduct (2,2-diphenylpropionitrile) | GC, GC/MS | Prevention through careful monitoring of the methylation step is crucial. Fractional distillation under high vacuum may offer some separation, though it can be challenging due to close boiling points.[2] |
| Intermediate amide (from incomplete hydrolysis) | GC, TLC | Ensure complete hydrolysis by extending the reflux time or using a sufficient concentration of the hydrolyzing agent.[2] |
| Biphenyl (from Grignard coupling) | GC/MS | Minimize by slow addition of the alkyl halide to an excess of magnesium during Grignard reagent formation. |
| 2-Phenyl-1-propene (from dehydration) | GC/MS | Avoid high temperatures and strong acidic conditions during workup of alcohol-based routes. |
Q3: What are the recommended purification techniques for obtaining high-purity 2-phenylpropionic acid?
A3: The final purity of 2-phenylpropionic acid can be significantly improved using the following techniques:
-
Fractional Distillation: This is a highly effective method for separating 2-phenylpropionic acid from impurities with different boiling points. Distillation under reduced pressure is recommended to prevent thermal decomposition. A reported procedure involves distillation at 93-94°C under a pressure of 0.9 mmHg.
-
Recrystallization: For obtaining a highly purified solid product, recrystallization from a suitable solvent such as petroleum ether is a common practice.
-
Acid-Base Extraction: This technique can be employed as a preliminary purification step to separate the acidic product from neutral or basic impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered in the primary synthetic routes for 2-phenylpropionic acid.
Route 1: Alkylation of Phenylacetonitrile
Issue: Low yield of 2-phenylpropionic acid.
This is a common problem that can arise from several factors in the two-stage process of methylation and hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in the alkylation of phenylacetonitrile.
Potential Causes and Solutions:
-
Incomplete Methylation:
-
Symptom: Presence of a significant amount of starting material (phenylacetonitrile) in the crude product.
-
Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material.[2] If the reaction stalls, consider extending the reaction time or ensuring that the base and methylating agent are of high purity and used under anhydrous conditions.
-
-
Formation of Dimethylated Byproduct:
-
Symptom: Identification of 2,2-diphenylpropionitrile (B1294319) in the product mixture by GC/MS. This byproduct consumes the desired mono-methylated intermediate.
-
Solution: The use of dimethyl carbonate (DMC) as a methylating agent has been shown to provide high selectivity (up to 99%) for the mono-methylated product.[2] Careful monitoring of the reaction is crucial to stop it once the formation of the mono-methylated product is maximized.[2]
-
-
Inefficient Hydrolysis:
-
Symptom: Presence of the intermediate 2-phenylpropionitrile or the corresponding amide in the final product.
-
Solution: Ensure a sufficiently long reflux time (e.g., 4.5 hours) and use an adequate concentration of the hydrolyzing agent (e.g., 10% aqueous sodium hydroxide).[2] Monitor the progress of the hydrolysis by GC or TLC to confirm the disappearance of the nitrile and amide intermediates.[2]
-
-
Losses During Workup and Purification:
-
Symptom: Low isolated yield despite good conversion in the reaction mixture.
-
Solution: Perform multiple extractions with a suitable organic solvent like diethyl ether to ensure the complete recovery of the product from the aqueous layer.[2] During distillation, maintain a good vacuum and ensure the apparatus is set up correctly to minimize losses.[2]
-
Route 2: Grignard Carboxylation of 1-Phenylethyl Halide
Issue: Low yield of 2-phenylpropionic acid.
Low yields in Grignard reactions are often due to issues with the formation of the Grignard reagent or side reactions during carboxylation.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activity of 2,2-Diphenylpropionic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory properties of 2,2-Diphenylpropionic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). While extensive data exists for ibuprofen, there is a notable scarcity of publicly available experimental data on the biological activity of this compound. Therefore, this document outlines the established profile of ibuprofen and presents the standard experimental protocols that would be necessary to conduct a direct comparative analysis.
Introduction to Ibuprofen
Ibuprofen is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] The inhibition of COX-2 is largely responsible for ibuprofen's therapeutic effects, while the inhibition of the constitutively expressed COX-1 enzyme is associated with some of its gastrointestinal side effects.[4][7]
Framework for Comparison
A direct comparative analysis of the anti-inflammatory activity of this compound and ibuprofen would necessitate a series of in vitro and in vivo experiments. The following sections detail the methodologies for these essential assays.
Data Presentation: A Template for Comparison
The following tables provide a template for summarizing the quantitative data that would be generated from comparative studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Ibuprofen | Established Values | Established Values | Calculated Value |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. A higher COX-2 selectivity index suggests a potentially better gastrointestinal safety profile.[2] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (hours) |
| Ibuprofen | Standard Dose | Established Value | Established Value |
| This compound | Test Dose(s) | Experimental Value | Experimental Value |
Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing)
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) |
| Ibuprofen | Standard Dose | Established Value |
| This compound | Test Dose(s) | Experimental Value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This in vitro assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.
-
Principle: The ability of the test compound to inhibit the production of prostaglandin (B15479496) E₂ (PGE₂) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes is measured.
-
Materials and Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Ibuprofen)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E₂ (PGE₂) ELISA kit
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add the test compounds to the respective wells and pre-incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and measure the amount of PGE₂ produced using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition) from the dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).[8]
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response (edema). The ability of the test compound to reduce this swelling is measured.[9]
-
Materials and Reagents:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (this compound, Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Divide animals into groups: Vehicle Control, Reference Drug (Ibuprofen), and Test Compound groups.
-
Measure the initial volume of the right hind paw of each rat (V₀).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume (mL) as: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group.
-
Acetic Acid-Induced Writhing in Mice
This in vivo model is used to evaluate the peripheral analgesic activity of a compound.
-
Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice. Analgesic compounds reduce the number of writhes.[10]
-
Materials and Reagents:
-
Mice
-
Acetic acid solution (0.6% v/v in saline)
-
Test compounds (this compound, Ibuprofen)
-
Vehicle
-
-
Procedure:
-
Divide animals into groups: Vehicle Control, Reference Drug (Ibuprofen), and Test Compound groups.
-
Administer the vehicle, reference drug, or test compound.
-
After a set time (e.g., 30 minutes), inject acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group compared to the control group.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary anti-inflammatory mechanism of ibuprofen involves the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.
Caption: The COX pathway and the inhibitory action of ibuprofen.
General Experimental Workflow for Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of a novel compound against a standard drug like ibuprofen.
Caption: A streamlined workflow for comparative anti-inflammatory drug evaluation.
Conclusion
While this compound's structural similarity to other propionic acid derivatives suggests potential anti-inflammatory activity, a comprehensive evaluation based on the experimental protocols outlined in this guide is necessary to substantiate this and to draw any meaningful comparisons with ibuprofen. The provided framework offers a robust starting point for researchers to undertake such an investigation.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Multifaceted Pharmacology of 2,2-Diphenylpropionic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,2-diphenylpropionic acid scaffold has emerged as a versatile template in medicinal chemistry, yielding derivatives with a wide array of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their structure-activity relationships (SAR) in key therapeutic areas: muscarinic receptor antagonism, antioxidant effects, and antiproliferative activity. The information is supported by experimental data and detailed methodologies to assist researchers in the design and evaluation of novel compounds.
Muscarinic Receptor Antagonism: Alternatives to Atropine (B194438)
Derivatives of this compound have been investigated as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are pivotal in regulating a variety of cholinergic functions in the central and peripheral nervous systems. The development of subtype-selective antagonists is a key goal to minimize the side effects associated with non-selective blockers like atropine.
Quantitative structure-activity relationship (QSAR) studies have revealed that the distance between the carbonyl oxygen of the 2,2-diphenylpropionate (DPP) core and the quaternary nitrogen of the amine substituent is a critical determinant of antagonist potency.
Comparative Analysis of Muscarinic Antagonist Activity
The following table summarizes the binding affinities (pKi) of selected this compound derivatives for muscarinic receptors, with atropine included for comparison. A higher pKi value indicates a stronger binding affinity.
| Compound ID | Structure | M1 Receptor (pKi) | M3 Receptor (pKi) | Notes |
| Atropine | Reference Compound | 8.7 | - | Non-selective antagonist.[1] |
| ZW62841 | 2-(diethylamino)ethyl 2,2-diphenylpropanoate | High (Specific value not provided) | Low (Specific value not provided) | Identified as having the best desired selectivity for M1 over M3 receptors.[1] |
| Various Derivatives | A series of 2,2-diphenylpropionate derivatives | 4.5 - 8.5 | - | A study of 28 compounds with antimuscarinic activity.[1] |
Key Structure-Activity Relationships for Muscarinic Antagonism
A pharmacophore model for M1 selectivity highlights the importance of two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one aromatic ring feature arranged in a specific 3D orientation.[1] This model suggests that modifications to the ester side chain and the phenyl rings can significantly impact both potency and selectivity.
Caption: Key structural features influencing the muscarinic antagonist activity of this compound derivatives.
Antioxidant and Antiproliferative Activities
Recent studies have explored the potential of amide derivatives of 2,2- and 3,3-diphenylpropionic acid as antioxidant and antiproliferative agents. These compounds have been shown to scavenge free radicals and inhibit the growth of cancer cells.
Comparative Analysis of Antioxidant and Cytotoxic Effects
The antioxidant activity of diphenylpropionamide derivatives has been evaluated using the ABTS radical scavenging assay. Their cytotoxic effects were assessed using the Brine Shrimp Test, with results expressed as the median lethal dose (LD50).
| Compound ID | R-group on Amide | Antioxidant Activity (% scavenged ABTS radical) | Cytotoxicity (LD50 in ppm) |
| 3 | Morpholine (B109124) | 78.19 | 18.6 |
| 8 | 4-morpholinyphenyl | 71.4 | 18.6 |
| 4 | N-benzylpiperazine | 41.8 | 32.4 |
| 9 | 4-methoxybenzylmethyl | 33.93 | 45.7 |
Data sourced from a study on synthetic diphenylpropionamide derivatives.
The data indicates that derivatives containing a morpholine ring (compounds 3 and 8) exhibit the highest antioxidant activity.
Caption: General experimental workflow for the synthesis and evaluation of diphenylpropionamide derivatives.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity of test compounds for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compounds (this compound derivatives).
-
Atropine (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the radioligand in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), a high concentration of atropine (for non-specific binding), or the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds from competition binding curves.
ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Potassium persulfate.
-
Test compounds (diphenylpropionamide derivatives).
-
Ethanol (B145695) or other suitable solvent.
-
Spectrophotometer.
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a solution of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS radical and determine the IC50 value (the concentration of the test compound that causes 50% inhibition).
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., J774.A1 macrophages).
-
Cell culture medium.
-
Test compounds (diphenylpropionamide derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The this compound framework offers a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight key structural modifications that can be explored to enhance potency and selectivity for various biological targets. The provided experimental protocols offer a foundation for the in vitro evaluation of these compounds, enabling researchers to further investigate their therapeutic potential. Further studies are warranted to expand the library of these derivatives and to explore their efficacy and safety in in vivo models.
References
Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Separation of 2,2-Diphenylpropionic Acid
The enantioselective separation of 2,2-Diphenylpropionic acid, a significant chiral building block in pharmaceutical synthesis, is critical for ensuring the efficacy and safety of drug candidates. The biological activity of such chiral compounds often resides in a single enantiomer, while the other may be inactive or elicit undesirable side effects. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the resolution of this compound enantiomers, presenting supporting data and detailed protocols to aid researchers in selecting the optimal separation strategy.
Performance Comparison of Separation Techniques
The successful chiral separation of this compound can be achieved through two primary HPLC strategies: the use of a Chiral Stationary Phase (CSP) or the addition of a chiral selector to the mobile phase for use with a conventional achiral column. The choice of method depends on factors such as available instrumentation, cost, and the specific requirements of the analysis.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are renowned for their broad enantioselectivity.[1] Protein-based CSPs, particularly those utilizing α1-acid glycoprotein (B1211001) (AGP), are effective in reversed-phase mode for acidic compounds.[1] A cost-effective alternative is the use of a chiral mobile phase additive, like hydroxypropyl-β-cyclodextrin (HP-β-CD), with a standard ODS C18 column.[2]
Below is a summary of performance data for the enantiomeric separation of profen drugs, including 2-phenylpropionic acid, which serves as a close structural analog to this compound.
| Chiral Separation Method | Column | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | α | Rs |
| Chiral Stationary Phase (Normal Phase) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 2.15 | 2.58 | 1.20 | 2.10 |
| Chiral Stationary Phase (Normal Phase) | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) | n-Hexane/2-Propanol/TFA (98/2/0.1) | 1.0 | - | - | - | >1.5 |
| Chiral Mobile Phase Additive (Reversed Phase) | ODS C18 (e.g., Shimpack CLC-ODS) | Methanol (B129727)/0.5% Triethylamine (B128534) Acetate (B1210297) Buffer (pH 3.0) with 25 mmol L⁻¹ HP-β-CD (e.g., 40:60 v/v) | 1.0 | - | - | - | >1.5 |
Note: Data for Chiralpak AD-H is for 2-phenylpropionic acid.[1] Data for Chiralcel OJ-H and the chiral mobile phase additive method are for profen drugs, with conditions optimized to achieve baseline separation (Rs > 1.5).[2] k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor, and Rs is the resolution factor.
Experimental Workflows and Method Selection
The selection of an appropriate chiral separation method is a critical decision in analytical development. The following diagrams illustrate a general experimental workflow and a logical approach to method selection.
Detailed Experimental Protocols
The following are detailed protocols for the two primary methods of enantiomeric separation of this compound.
Protocol 1: Chiral Stationary Phase (CSP) HPLC Method
This method utilizes a cellulose-based chiral stationary phase, which is known for its excellent enantioselectivity towards profen drugs.[2]
1. Materials and Reagents:
-
Racemic this compound
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Chiralcel OJ-H column (Cellulose tris(4-methylbenzoate) coated on 5 µm silica (B1680970) gel, 150 mm x 4.6 mm) or equivalent
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 254 nm[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient (e.g., 25 °C)[2]
3. Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase mixture. Degas the mobile phase by sonication for 20 minutes or by vacuum filtration through a 0.45-µm membrane filter.[2]
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.
-
HPLC System Setup: Install the Chiralcel OJ-H column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Analysis: Inject 20 µL of the standard solution and record the chromatogram.
Protocol 2: Chiral Mobile Phase Additive HPLC Method
This approach offers a cost-effective alternative by using a conventional achiral column with a chiral additive in the mobile phase.[2]
1. Materials and Reagents:
-
Racemic this compound
-
Methanol (HPLC grade)
-
Triethylamine
-
Acetic acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
ODS C18 column (e.g., Shimpack CLC-ODS, 150 x 4.6 mm i.d., 5 µm)[2]
2. Chromatographic Conditions:
-
Mobile Phase: Methanol and 0.5% triethylamine acetate buffer (pH 3.0) containing 25 mmol L⁻¹ HP-β-CD. The ratio of methanol to buffer should be optimized, for example, starting with 40:60 (v/v).[2][3]
-
Flow Rate: 1.0 mL/min[3]
3. Procedure:
-
Buffer Preparation: Prepare a 0.5% triethylamine acetate buffer by adding 5 mL of triethylamine to approximately 950 mL of deionized water, adjusting the pH to 3.0 with acetic acid, and then bringing the final volume to 1 L.[2]
-
Chiral Mobile Phase Preparation: Dissolve the required amount of HP-β-CD in the prepared buffer to achieve a final concentration of 25 mmol L⁻¹. Mix this solution with methanol at the desired ratio. Filter the final mobile phase through a 0.45-µm filter and degas.[2][3]
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.
-
HPLC System Setup: Install the ODS C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.
-
Analysis: Inject 20 µL of the standard solution and record the chromatogram.
By providing a direct comparison of methodologies and detailed protocols, this guide aims to empower researchers to make informed decisions for the enantiomeric separation of this compound, ultimately contributing to the streamlined development of chiral pharmaceuticals.
References
A Comparative Guide to the Chiral Resolution of 2,2-Diphenylpropionic Acid
The separation of enantiomers, or chiral resolution, is a critical process in the development of pharmaceuticals and fine chemicals. For compounds like 2,2-diphenylpropionic acid, which belongs to the broader class of 2-arylpropionic acids (profens), the biological activity is often stereospecific. Typically, the (S)-enantiomer exhibits the desired therapeutic effects, while the (R)-enantiomer may be less active or contribute to undesirable side effects.[1][2][3][4] This guide provides a comparative overview of the primary methods for the chiral resolution of this compound, offering researchers and drug development professionals the necessary data and protocols to select the most suitable method for their needs.
The Importance of Chiral Resolution for this compound
The significance of obtaining enantiomerically pure this compound lies in the well-documented stereoselectivity of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[2][5] For many profens, the S-(+)-enantiomer is the potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[6] The R-(-)-enantiomer is often significantly less active.[6] Furthermore, in some cases, the R-enantiomer can undergo in vivo metabolic inversion to the active S-enantiomer.[2][7] This unidirectional conversion can have pharmacological and toxicological implications.[1][3] Therefore, the use of a single, active enantiomer can lead to a more favorable therapeutic profile, with a potentially higher efficacy and a reduced metabolic burden. While specific biological activity data for the individual enantiomers of this compound are not extensively available in public literature, the established principles for this class of compounds underscore the critical need for effective chiral resolution methods.
Comparison of Chiral Resolution Methods
The two most common and effective methods for the chiral resolution of acidic compounds like this compound are diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC). The following sections provide a detailed comparison of these methods, including quantitative data and experimental protocols.
Data Presentation: A Comparative Overview
| Parameter | Diastereomeric Salt Crystallization | Chiral HPLC |
| Principle | Formation of diastereomeric salts with a chiral base, followed by separation based on differences in solubility. | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). |
| Scalability | Highly scalable, suitable for both laboratory and industrial production. | Primarily an analytical technique, but preparative scale is possible, though often more expensive for large quantities. |
| Purity (Enantiomeric Excess) | Can achieve high enantiomeric excess (>99%) with optimization and recrystallization. | Excellent enantiomeric excess is achievable (>99%). |
| Yield | Theoretically limited to 50% for each enantiomer per resolution cycle, but can be improved with racemization and recycling of the unwanted enantiomer. | High recovery is possible, but depends on the scale and specific method. |
| Development Time | Can be time-consuming to screen for the optimal chiral resolving agent and crystallization solvent. | Method development can be rapid with modern screening platforms. |
| Cost | Generally more cost-effective for large-scale production due to lower solvent consumption and less expensive reagents compared to preparative HPLC. | Can be expensive, especially for preparative scale, due to the cost of chiral columns and solvents. |
Experimental Protocols
Method 1: Diastereomeric Salt Crystallization
This classical method relies on the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]
Experimental Protocol: Resolution of Racemic this compound with (R)-(+)-α-Phenylethylamine (Representative Protocol)
-
Salt Formation:
-
In a flask, dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add an equimolar amount of (R)-(+)-α-phenylethylamine.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize.
-
Further cooling in an ice bath can enhance crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the collected diastereomeric salt in water.
-
Add a strong acid (e.g., 1M HCl) to protonate the carboxylic acid and liberate it from the amine salt.
-
Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the resolved enantiomer.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.
-
Logical Workflow for Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC of a this compound Analog
Note: This protocol is adapted from a method developed for the closely related 2,3-diphenylpropionic acid and serves as a representative example.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column suitable for acidic compounds (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical mobile phase could be n-hexane/2-propanol/trifluoroacetic acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient (e.g., 25 °C).
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample (e.g., 10-20 µL).
-
Record the chromatogram. The two enantiomers will appear as two separate peaks with different retention times.
-
-
Quantification:
-
The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers using the formula: %ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a suitable chiral resolution method.
Conclusion
The chiral resolution of this compound is a crucial step in the development of potentially stereospecific therapeutic agents. Both diastereomeric salt crystallization and chiral HPLC are viable methods for obtaining the individual enantiomers. The choice between these methods depends on factors such as the desired scale of separation, purity requirements, and cost considerations. Diastereomeric salt crystallization is often favored for large-scale, cost-effective production, while chiral HPLC excels in analytical applications and can be used for preparative separations when high purity is paramount and cost is less of a constraint. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to make an informed decision on the most appropriate method for their specific needs.
References
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spcmc.ac.in [spcmc.ac.in]
A Comparative Analysis of 2,2-Diphenylpropionic Acid and Other NSAIDs: A Guide for Researchers
for researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the anti-inflammatory and analgesic potential of 2,2-Diphenylpropionic acid against established Nonsteroidal Anti-inflammatory Drugs (NSAIDs). Due to a notable absence of publicly available experimental data for this compound, this document focuses on providing benchmark data for commonly used NSAIDs, detailed experimental protocols, and the necessary theoretical background to facilitate such a comparison.
Mechanism of Action: The Arachidonic Acid Cascade
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923)—lipid compounds that mediate pain, inflammation, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[3] Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its efficacy and safety profile.
Below is a diagram illustrating the arachidonic acid signaling pathway and the site of action for NSAIDs.
Quantitative Comparison of NSAID Activity
A critical aspect of NSAID evaluation is the quantitative assessment of their potency and selectivity. This is typically achieved through in vitro enzyme inhibition assays and in vivo models of inflammation and pain.
In Vitro Cyclooxygenase (COX) Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. For NSAIDs, IC50 values are determined for both COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of the compound for COX-2. A higher ratio indicates greater selectivity for COX-2, which is often associated with a more favorable gastrointestinal safety profile.
Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition of Selected NSAIDs
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | 0.15[1] |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| Naproxen | ~2-5 | ~2-5 | ~1 |
| Celecoxib | 82 | 6.8 | 12[1] |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
In Vivo Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of NSAIDs are evaluated using animal models. The carrageenan-induced paw edema model is a standard for assessing anti-inflammatory activity, while the acetic acid-induced writhing test is commonly used to evaluate peripheral analgesic effects.
Table 2: Comparative In Vivo Efficacy of Selected NSAIDs
| NSAID | Model | Dose (mg/kg) | Efficacy (% Inhibition) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | Acetic Acid Writhing (mice) | - | ~71.5%[4] |
| Diclofenac | Carrageenan Paw Edema (rats) | 8 | ~53.07% |
| Naproxen | Carrageenan Paw Edema (rats) | 15 | ~73% (at 3 hours) |
| Indomethacin | Carrageenan Paw Edema (rats) | 10 | ~54% (at 3 hours)[5] |
Note: Efficacy data can vary based on the animal model, dosage, and time of measurement.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of NSAIDs.
In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Substrate: Arachidonic acid serves as the natural substrate.
-
Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). The production of prostaglandins can be quantified using various methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) or by measuring oxygen consumption during the reaction.[6]
-
Procedure: a. The test compound is pre-incubated with the COX enzyme at various concentrations. b. The reaction is initiated by the addition of arachidonic acid. c. After a defined incubation period, the reaction is terminated. d. The amount of prostaglandin produced is measured.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the right hind paw of the rat induces a localized inflammatory response, characterized by edema.[5]
-
Procedure: a. The basal paw volume is measured using a plethysmometer before any treatment. b. The test compound, a reference NSAID (e.g., indomethacin), or a vehicle control is administered orally or intraperitoneally. c. After a specific period (e.g., 30-60 minutes), carrageenan is injected into the paw. d. Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Methodology:
-
Animals: Swiss albino mice are frequently used.
-
Induction of Pain: An intraperitoneal injection of a dilute acetic acid solution (e.g., 0.6%) causes a visceral pain reaction, which is characterized by abdominal constrictions and stretching of the hind limbs, known as "writhing".[7]
-
Procedure: a. The test compound, a reference analgesic (e.g., aspirin), or a vehicle control is administered orally or intraperitoneally. b. After a set time (e.g., 30-60 minutes), acetic acid is injected. c. The animals are placed in an observation chamber, and after a short latency period (e.g., 5 minutes), the number of writhes is counted for a specific duration (e.g., 15-20 minutes).[7]
-
Data Analysis: The percentage of analgesic activity is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.[7]
The following diagram outlines a typical experimental workflow for the comparative evaluation of a novel NSAID candidate.
Conclusion
While this compound is structurally related to other propionic acid-derived NSAIDs, a comprehensive comparative analysis of its performance is hampered by the current lack of available experimental data. This guide provides the necessary framework and benchmark data for researchers to conduct a thorough evaluation of its pharmacological profile. By following the outlined in vitro and in vivo experimental protocols, the potency, selectivity, and efficacy of this compound can be elucidated and directly compared to established NSAIDs. Such studies are crucial for identifying novel anti-inflammatory and analgesic agents with improved therapeutic indices.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 2,2-Diphenylpropionic Acid: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. For a compound such as 2,2-Diphenylpropionic acid, a versatile building block in organic synthesis, ensuring high purity is paramount for the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a side-by-side analysis of their methodologies, supported by illustrative experimental data, to assist researchers in selecting the most appropriate technique for their needs.
At a Glance: HPLC vs. NMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Separation and quantification of components in a mixture. | Structural elucidation and quantification of all proton-containing molecules. |
| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for identifying and quantifying known and unknown impurities with unique NMR signals. |
| Sensitivity | Generally offers high sensitivity, suitable for trace impurity analysis. | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments. |
| Quantification | Relative quantification based on peak area, requires a reference standard for absolute purity. | Absolute quantification (qNMR) is possible with an internal standard, without needing a standard of the analyte. |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers. | Can be automated, but generally has lower throughput than HPLC. |
| Information Provided | Retention time, peak area (proportional to concentration). | Chemical shift, signal integration (proportional to the number of protons), coupling constants (structural information). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the sample to be analyzed, prepare a solution with a concentration within the calibration range (e.g., 50 µg/mL) using the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the use of ¹H NMR for the purity assessment of this compound.
1. Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification).[1]
-
Number of Scans: 8 to 16, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard and add it to the vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
Data Presentation and Comparison
The following tables present illustrative data for the purity analysis of a hypothetical batch of this compound using the described HPLC and NMR methods.
HPLC Data Summary
| Compound | Retention Time (min) | Peak Area | % Area | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 5.8 | 995,000 | 99.5 | 0.1 | 0.3 |
| Impurity A (e.g., Diphenylacetic acid) | 4.2 | 3,000 | 0.3 | 0.05 | 0.15 |
| Impurity B (e.g., 2,2-Diphenylpropionitrile) | 7.1 | 2,000 | 0.2 | 0.08 | 0.24 |
Note: Retention times and peak areas are illustrative. LOD and LOQ are estimated based on typical performance for organic acid analysis.[3][4][5][6][7]
¹H NMR Data Summary (in CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons (C₆H₅) | 7.20 - 7.40 | Multiplet | 10H |
| Methyl Protons (CH₃) | 1.95 | Singlet | 3H |
| Carboxylic Acid Proton (COOH) | ~11-12 | Broad Singlet | 1H |
Note: The presence of impurities would manifest as additional signals in the spectrum. The purity is calculated by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal, taking into account the number of protons and molecular weights.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques and the final purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo and In Vitro Studies of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo and in vitro studies relevant to the evaluation of 2,2-Diphenylpropionic acid, a compound belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages data from structurally related phenylpropionic acid derivatives to provide a comprehensive framework for its potential assessment. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers investigating the anti-inflammatory properties of this and similar compounds.
Executive Summary
This compound, as a member of the profen family of NSAIDs, is anticipated to exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays are fundamental in determining the potency and selectivity of the compound against COX-1 and COX-2 isoforms. In vivo studies, typically in rodent models of inflammation, are crucial for evaluating the compound's efficacy, pharmacokinetic profile, and overall physiological effects. This guide will detail the standard experimental protocols for both settings and present comparative data from related compounds to contextualize the potential therapeutic profile of this compound.
In Vitro Studies: Elucidating the Molecular Mechanism
In vitro studies are essential for the initial characterization of a compound's pharmacological activity at the molecular and cellular level. For an NSAID like this compound, the primary in vitro assessment involves determining its inhibitory activity against COX-1 and COX-2 enzymes.
Quantitative Data: COX-1 and COX-2 Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative phenylpropionic acid derivatives. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key metric for potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2. A higher SI value suggests greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound Class | Representative Compounds | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Phenylpropionic Acid Derivatives | Ibuprofen | ~13-15 | ~0.1-1 | ~0.007-0.1 |
| Flurbiprofen | ~0.2-0.5 | ~0.05-0.1 | ~2-10 | |
| Ketoprofen | ~0.3-2 | ~0.5-5 | ~0.06-4 | |
| COX-2 Selective Inhibitor | Celecoxib | ~7.6-82 | ~0.04-6.8 | ~1.1-2050 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from various sources on related compounds and is for illustrative purposes.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of a test compound.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, probe, heme, arachidonic acid, and test compounds in the assay buffer.
-
Assay Plate Setup: Add the assay buffer, heme, and fluorometric probe to the wells of the 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test compound or reference inhibitors to the appropriate wells. Include a vehicle control (DMSO).
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the wells and incubate briefly.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at an appropriate excitation and emission wavelength (e.g., 535 nm/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.
In Vivo Studies: Assessing Efficacy and Physiological Effects
In vivo studies are critical for evaluating the anti-inflammatory efficacy of this compound in a whole-organism context. The carrageenan-induced paw edema model in rodents is a standard and widely used assay for this purpose.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table presents representative data for the in vivo anti-inflammatory activity of common NSAIDs in the carrageenan-induced paw edema model. The effective dose that causes a 50% reduction in paw edema (ED50) is a key parameter for efficacy.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| Ibuprofen | Rat | Oral | ~10-50 |
| Naproxen | Rat | Oral | ~5-15 |
| Indomethacin | Rat | Oral | ~1-5 |
Note: ED50 values are approximate and can vary depending on the specific experimental conditions. Data is compiled from various sources on related compounds and is for illustrative purposes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (this compound)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into control, positive control, and test groups.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
Induction of Edema: After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.
Comparing the efficacy of different synthetic routes for 2,2-Diphenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the production of 2,2-diphenylpropionic acid, a valuable building block in pharmaceutical and organic synthesis. The comparison focuses on key performance metrics, providing experimental data to support an objective evaluation of each method's efficacy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitrile Hydrolysis | Route 2: Grignard Carboxylation |
| Starting Materials | Diphenylacetonitrile (B117805), Methylating Agent (e.g., Methyl Iodide), Base, Acid/Base for Hydrolysis | 1,1-Diphenylethane, Halogenating Agent, Magnesium, Dry Ice (Solid CO2) |
| Key Intermediates | 2,2-Diphenylpropionitrile (B1294319) | 1,1-Diphenylethylmagnesium Halide |
| Overall Yield | High (analogous reactions suggest >90%) | Moderate to High |
| Purity | High (analogous reactions suggest >98% after purification) | Good, requires careful purification |
| Reaction Conditions | Two-step process: Methylation often requires strong base and anhydrous conditions; Hydrolysis requires strong acid or base and elevated temperatures. | Two-step process: Grignard reagent formation requires strictly anhydrous conditions; Carboxylation is typically performed at low temperatures. |
| Scalability | Generally scalable, with careful control of exotherms. | Scalable, but requires handling of pyrophoric Grignard reagents. |
| Key Advantages | High yields and purity often achievable. | Utilizes readily available starting materials. |
| Key Disadvantages | Potential for over-methylation to form byproducts. Requires handling of toxic cyanides and potent alkylating agents. | Highly sensitive to moisture and air. Requires specialized equipment for handling Grignard reagents. |
Route 1: Synthesis via Methylation of Diphenylacetonitrile and Subsequent Hydrolysis
This two-step route is a widely applicable method for the synthesis of α,α-disubstituted carboxylic acids. The first step involves the methylation of diphenylacetonitrile to form 2,2-diphenylpropionitrile, which is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 2,2-Diphenylpropionitrile
A detailed procedure for the mono-methylation of the closely related benzyl (B1604629) cyanide suggests a highly efficient process.[1][2] An analogous procedure for diphenylacetonitrile would involve its deprotonation with a strong base, such as sodium amide or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like THF or diethyl ether, followed by the addition of a methylating agent like methyl iodide. Careful monitoring of the reaction is crucial to prevent over-methylation, which can lead to the formation of byproducts.[2]
Step 2: Hydrolysis of 2,2-Diphenylpropionitrile
The resulting 2,2-diphenylpropionitrile can be hydrolyzed to this compound under either acidic or basic conditions. A common method involves refluxing the nitrile with a strong aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[1] Alternatively, acidic hydrolysis can be performed using a strong acid like sulfuric or hydrochloric acid. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[1]
Performance Data (Analogous Reaction)
For the synthesis of 2-phenylpropionic acid from benzyl cyanide, yields of up to 93% with a purity of >98% after distillation have been reported.[1] The methylation step can achieve a selectivity of up to 99% for the mono-methylated product at complete conversion of the starting material.[1] The subsequent hydrolysis typically proceeds to near completion.[1]
Route 2: Synthesis via Grignard Reagent Carboxylation
This route offers an alternative approach utilizing organometallic chemistry. It involves the formation of a Grignard reagent from a suitable haloalkane, followed by its reaction with carbon dioxide (carboxylation) to yield the carboxylic acid after acidic workup.
Experimental Protocol
Step 1: Preparation of 1,1-Diphenylethylmagnesium Halide
The Grignard reagent is prepared by reacting 1-halo-1,1-diphenylethane (e.g., 1-bromo-1,1-diphenylethane) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). The initiation of the Grignard reaction is a critical step and may require an initiator like a small crystal of iodine or a few drops of 1,2-dibromoethane.
Step 2: Carboxylation of the Grignard Reagent
The freshly prepared Grignard reagent is then slowly added to a slurry of crushed dry ice (solid carbon dioxide) in an anhydrous ether. The dry ice must be in large excess to ensure complete carboxylation and to minimize side reactions, such as the formation of ketones. The reaction is typically carried out at low temperatures (e.g., -78 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature, and the excess carbon dioxide is allowed to sublime.
Step 3: Acidic Workup
The resulting magnesium carboxylate salt is hydrolyzed by the slow addition of an aqueous acid, such as dilute hydrochloric acid or sulfuric acid. This protonates the carboxylate to form this compound, which can then be extracted with an organic solvent.
Performance Data
While a specific, detailed protocol with yield and purity for the Grignard synthesis of this compound was not found in the immediate search results, Grignard carboxylations are a well-established and generally high-yielding method for the preparation of carboxylic acids. The success of this route is highly dependent on the strict exclusion of moisture and air during the formation and reaction of the Grignard reagent.
Experimental and Logical Workflow Visualization
To aid in the conceptualization of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the general workflows.
Caption: Generalized workflows for the synthesis of this compound.
Conclusion
Both the nitrile hydrolysis and Grignard carboxylation routes offer viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher or organization, including the availability of starting materials and equipment, desired scale of production, and safety considerations. The nitrile hydrolysis route, based on analogous reactions, appears to offer a high-yield and high-purity pathway, while the Grignard route provides a classic organometallic approach. Further optimization and direct experimental validation for the synthesis of this compound via these routes would be beneficial for a more definitive comparison.
References
A Comparative Guide to the Bioactivity of 2,2-Diphenylpropionic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 2,2-diphenylpropionic acid and its ester derivatives, supported by experimental data and detailed methodologies for key assays.
Introduction
This compound belongs to the class of arylpropionic acids, a well-known group of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is intrinsically linked to their chemical structure, particularly the presence of a carboxylic acid moiety. Esterification of this functional group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, leading to variations in bioactivity. This guide explores these differences, focusing on anti-inflammatory and antioxidant properties.
Core Bioactivity Comparison: Acid vs. Ester
The primary mechanism of anti-inflammatory action for arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. The carboxylic acid group is essential for this activity, as it interacts with key residues in the active site of the COX enzymes.
Beyond anti-inflammatory effects, derivatives of this compound have been explored for other bioactivities. For instance, certain ester derivatives have been shown to possess antimuscarinic activity, indicating that modification of the carboxylic acid can lead to novel pharmacological profiles.[1]
Quantitative Bioactivity Data
While a direct head-to-head comparison is challenging due to the lack of specific studies, the following table summarizes the known bioactivity of this compound derivatives from various studies. It is important to note that these data are not from a single comparative study and assay conditions may vary.
| Compound/Derivative | Bioactivity | Assay | Key Findings |
| Diphenylpropionamide derivatives | Antioxidant | ABTS radical scavenging, ROS and NO production in LPS-stimulated macrophages | Showed antioxidant and antiproliferative activity. The amide group is a modification of the carboxylic acid. |
| 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate | Antimuscarinic | Inhibition of scopolamine (B1681570) binding and acetylcholine-induced contractions | Possessed antimuscarinic activities, but was approximately 10-fold less potent than the parent compound, aprophen.[1] |
| 3-(4-ethylpiperazin-1-yl)propyl 2,2-diphenylpropionate | Insect growth regulation | Silkworm larval growth assay | Caused significant prolongation of the larval period. |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The primary proposed mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (this compound and its ester derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add the test compound solutions to the inhibitor wells and the solvent to the control wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Add the colorimetric substrate to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at a specific wavelength (e.g., 590 nm) for a set period.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2][3]
ABTS Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the ABTS radical cation.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compounds
-
Trolox (standard antioxidant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of ABTS and potassium persulfate.
-
Mix the two solutions to generate the ABTS radical cation (ABTS•+). Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of ~0.7 at 734 nm.
-
Add the test compound solutions at various concentrations to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate for a short period (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
-
The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]
Cellular Reactive Oxygen Species (ROS) Production Assay
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cell line (e.g., macrophages like RAW 264.7)
-
Cell culture medium
-
DCFH-DA
-
Inducing agent for ROS production (e.g., H₂O₂ or LPS)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well black microplate and allow them to adhere.
-
Treat the cells with the test compounds for a specified period.
-
Remove the medium and load the cells with DCFH-DA solution. Incubate for a period (e.g., 30 minutes) at 37°C.
-
Wash the cells to remove the excess probe.
-
Induce ROS production by adding an inducing agent.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The reduction in fluorescence intensity in the presence of the test compound indicates its ROS scavenging activity.[6]
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Cell line (e.g., macrophages like RAW 264.7)
-
Cell culture medium
-
Inducing agent for NO production (e.g., lipopolysaccharide, LPS)
-
Test compounds
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compounds in the presence or absence of an inducing agent like LPS.
-
Incubate for a period sufficient for NO production (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Add the Griess reagent to the supernatants in a new 96-well plate.
-
Incubate for a short period at room temperature to allow for color development.
-
Measure the absorbance at ~540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[7][8][9]
Conclusion
This compound, as a member of the arylpropionic acid class, is expected to exhibit anti-inflammatory activity primarily through the inhibition of COX enzymes. The integrity of the carboxylic acid moiety is crucial for this activity. Consequently, its ester derivatives are likely to be inactive as COX inhibitors unless they are hydrolyzed back to the parent acid in vivo. The modification of the carboxylic acid through esterification can, however, lead to the emergence of other biological activities, such as antimuscarinic effects. Further direct comparative studies are warranted to fully elucidate the bioactivity profile of this compound and its various ester derivatives.
References
- 1. Synthesis and antimuscarinic activity of 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Assay [bio-protocol.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Purity Assessment of (R)- and (S)-2-Phenylpropionic Acid
The determination of the enantiomeric purity of (R)- and (S)-2-Phenylpropionic acid is a critical analytical challenge in the pharmaceutical and chemical industries. Due to the often differing pharmacological and toxicological profiles of enantiomers, regulatory bodies mandate strict control over the chiral composition of drug substances. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The principal methods for assessing the chiral purity of 2-Phenylpropionic acid include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each technique offers distinct advantages and is suited to different analytical requirements, from routine quality control to in-depth structural elucidation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method for chiral purity assessment is a multifactorial decision, balancing performance, speed, and resource availability. The following table summarizes the key performance parameters of the most common techniques for the analysis of 2-Phenylpropionic acid enantiomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy (with Chiral Solvating Agents) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase.[2] | Separation of volatile derivatives based on partitioning between a gaseous mobile phase and a chiral stationary phase.[2] | Induction of chemical shift differences between enantiomers through the formation of diastereomeric complexes with a chiral solvating agent.[1] |
| Resolution (Rs) | ≥ 3.0 (baseline separation)[1] | > 1.5 (baseline separation)[1] | Not Applicable (Signal Separation)[1] |
| Limit of Detection (LOD) | 8.1% (S)-IBU in a mixture (method dependent)[3] | Typically in the low µg/mL range[1] | Dependent on analyte concentration and CSA[1] |
| Analysis Time | < 20 minutes[1] | Dependent on temperature program, typically 15-30 minutes | < 10 minutes per sample |
| Derivatization Required? | No | Yes (esterification to increase volatility)[1] | No |
| Primary Advantages | Robust, well-established, high sensitivity, excellent resolution.[1] | High resolution, suitable for volatile compounds. | Rapid, non-destructive, provides structural information. |
| Primary Disadvantages | Higher cost of chiral columns. | Derivatization step can be time-consuming and introduce errors.[2] | Lower sensitivity compared to chromatographic methods, requires higher analyte concentration.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the key methods discussed.
1. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase
This method directly separates the enantiomers of 2-Phenylpropionic acid using a column containing a chiral stationary phase (CSP).
-
Instrumentation : HPLC system with a UV detector.
-
Column : Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica (B1680970) gel), 150 mm x 4.6 mm.[3]
-
Mobile Phase : n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v).[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : Ambient (25 ± 1°C).[3]
-
Detection : UV at 254 nm.[3]
-
Injection Volume : 20 µL.[3]
-
Sample Preparation : Prepare a stock solution of racemic 2-Phenylpropionic acid (e.g., 1 mg/mL) in the mobile phase. Prepare working standards by diluting the stock solution as required.[3]
-
Analysis : Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers.[3]
2. Gas Chromatography (GC) with a Chiral Column
This technique requires derivatization of the carboxylic acid to a more volatile ester prior to analysis on a chiral GC column.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Derivatization (Methyl Esterification) : To a solution of 2-Phenylpropionic acid in methanol, slowly add thionyl chloride at 0 °C. Reflux the mixture for 2-3 hours. Remove the solvent and excess reagent under reduced pressure. Dissolve the resulting methyl ester in hexane.[1]
-
Column : Chiral GC column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Temperature Program : Initial temperature: 100°C, hold for 2 minutes. Ramp: 5°C/min to 220°C. Hold at 220°C for 5 minutes.[2]
-
Detector Temperature : 280°C (FID).[2]
-
Injection Volume : 1 µL (splitless).[2]
-
Analysis : Inject the derivatized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomer peaks in the chromatogram.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
This method utilizes a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.
-
Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Reagents : Deuterated solvent (e.g., CDCl₃), Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).[1]
-
Sample Preparation : Accurately weigh a known amount of the 2-Phenylpropionic acid sample into an NMR tube. Add a precise volume of the deuterated solvent. Acquire a standard ¹H NMR spectrum. Add a molar equivalent of the chiral solvating agent to the NMR tube.[1]
-
NMR Acquisition : Acquire a ¹H NMR spectrum of the sample with the CSA. Ensure a sufficient number of scans for a good signal-to-noise ratio.[1]
-
Analysis : Identify a proton signal (e.g., the α-proton) that shows clear separation into two distinct signals in the presence of the CSA. The enantiomeric excess is determined by the integration of these two signals.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the assessment of chiral purity.
Caption: General workflow for assessing chiral purity.
Caption: Logic for selecting an analytical technique.
References
A Comparative Spectroscopic Analysis of 2,2-Diphenylpropionic Acid and Its Precursors
This guide provides a detailed spectroscopic comparison of 2,2-Diphenylpropionic acid with its common precursors, benzophenone (B1666685) and methyl acetate. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key spectroscopic features that differentiate these molecules, supported by experimental data and protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, benzophenone, and methyl acetate, facilitating a clear comparison of their structural features.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.2-7.4 | Multiplet | Aromatic protons |
| ~1.9 | Singlet | Methyl protons (-CH₃) | |
| ~12.0 | Singlet (broad) | Carboxylic acid proton (-COOH) | |
| Benzophenone | ~7.8 | Multiplet | Aromatic protons (ortho to C=O) |
| ~7.5-7.6 | Multiplet | Aromatic protons (meta and para to C=O)[1] | |
| Methyl Acetate | 3.67 | Singlet | Methyl ester protons (-OCH₃)[2] |
| 2.05 | Singlet | Acetate protons (-COCH₃)[2] |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~178 | Carboxylic acid carbon (-COOH) |
| ~145 | Aromatic carbons (ipso) | |
| ~128 | Aromatic carbons | |
| ~55 | Quaternary carbon | |
| ~25 | Methyl carbon (-CH₃) | |
| Benzophenone | ~195 | Carbonyl carbon (C=O)[3] |
| ~138 | Aromatic carbon (ipso) | |
| ~132 | Aromatic carbon | |
| ~130 | Aromatic carbon | |
| ~128 | Aromatic carbon | |
| Methyl Acetate | ~171 | Carbonyl carbon (C=O) |
| ~52 | Methyl ester carbon (-OCH₃) | |
| ~21 | Acetate carbon (-COCH₃) |
Table 3: Key IR Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~3050 | C-H stretch (aromatic) | |
| 1400-1600 | C=C stretch (aromatic) | |
| Benzophenone | 1650-1670 | C=O stretch (ketone)[3] |
| >2900 | C-H stretch (aromatic)[1] | |
| 1400-1600 | C=C stretch (aromatic) | |
| Methyl Acetate | ~1745 | C=O stretch (ester) |
| 1000-1300 | C-O stretch (ester) | |
| ~2950 | C-H stretch (aliphatic) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 226.27[4] | 226 (M+), 181 ([M-COOH]+), 167, 103, 43[4] |
| Benzophenone | 182.22 | 182 (M+), 105 ([C₆H₅CO]+), 77 ([C₆H₅]+) |
| Methyl Acetate | 74.08[5] | 74 (M+), 59, 43 ([CH₃CO]+) |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the solid sample (this compound, Benzophenone) or 5-10 µL of the liquid sample (Methyl Acetate) was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used, and a larger number of scans were necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) was processed using Fourier transformation. The resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples (this compound, Benzophenone), a small amount of the sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For the liquid sample (Methyl Acetate), a thin film was prepared between two KBr plates.
-
Data Acquisition: A background spectrum of the empty ATR crystal or clean KBr plates was recorded. The IR spectrum of the sample was then acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The interferogram was Fourier transformed to generate the final IR spectrum, which was plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (typically 1 mg/mL) was prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition: The sample solution was introduced into the mass spectrometer using a direct infusion or via a Gas Chromatography (GC) or Liquid Chromatography (LC) system. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a standard electron energy of 70 eV is typically employed.
-
Data Analysis: The mass spectrum was plotted as relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic relationship between the precursors and the final product.
Caption: Synthetic pathway to this compound.
References
Evaluating the Toxicity Profile of 2,2-Diphenylpropionic Acid Derivatives: A Comparative Guide
This guide provides a comparative analysis of the toxicity profile of 2,2-Diphenylpropionic acid derivatives, benchmarking against other relevant propionic acid derivatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the toxicological properties of this class of compounds. The guide summarizes available quantitative data, details key experimental protocols, and visualizes potential toxicity pathways.
Quantitative Toxicity Data
The available quantitative toxicity data for this compound derivatives and related compounds are summarized below. It is important to note that specific toxicological data for a wide range of this compound derivatives is limited in the public domain. Therefore, data for other propionic acid derivatives are included for comparative purposes.
Table 1: Cytotoxicity Data for Propionic Acid Derivatives
| Compound | Cell Line | Assay | Result |
| Diphenylpropionamide Derivatives | J774.A1 Macrophages | Viability Assay | Not toxic towards the cell lines used[1] |
| Ibuprofen (a 2-phenylpropionic acid derivative) | THLE-2 (normal liver cells) | MTT Assay | Least cytotoxic compared to 3-(4-aminophenyl)propionic acid and 3-(4-hydroxyphenyl)propionic acid[2] |
| HEP-G2 (liver cancer cells) | MTT Assay | Less cytotoxic than on THLE-2 cells[2] | |
| 3-(4-aminophenyl)propionic acid | THLE-2 (normal liver cells) | MTT Assay | Most cytotoxic compared to Ibuprofen and 3-(4-hydroxyphenyl)propionic acid[2] |
| HEP-G2 (liver cancer cells) | MTT Assay | Less cytotoxic than on THLE-2 cells[2] | |
| 3-(4-hydroxyphenyl)propionic acid | THLE-2 (normal liver cells) | MTT Assay | Moderately cytotoxic[2] |
| HEP-G2 (liver cancer cells) | MTT Assay | Less cytotoxic than on THLE-2 cells[2] |
Table 2: Genotoxicity Data for Propionic Acid Derivatives
| Compound | Assay | Organism/Cell Line | Results |
| Ibuprofen, Ketoprofen, Naproxen | Ames Test (TA97a, TA100, TA102) | Salmonella typhimurium | No mutagenic effects observed |
| Ibuprofen, Ketoprofen, Naproxen | Sister Chromatid Exchange (SCE) Assay | Mouse bone marrow cells (in vivo) | Weakly genotoxic |
Table 3: Acute Toxicity Data for Diphenylpropionamide Derivatives
| Compound | Assay | Organism | LD50 (ppm) |
| A series of 11 diphenylpropionamide derivatives | Brine Shrimp Lethality Assay | Artemia salina | Ranged from 12.3 to >1000 |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effects of a compound by measuring the metabolic activity of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-) due to mutations in the histidine operon. The test measures the ability of a chemical to cause a reverse mutation to a prototrophic state (His+), allowing the bacteria to grow on a histidine-deficient medium.
Procedure:
-
Strain Selection: Choose appropriate Salmonella strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar (B569324).
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (His+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.
Sister Chromatid Exchange (SCE) Assay
Objective: To detect the genotoxic potential of a compound by measuring the frequency of reciprocal exchanges between sister chromatids in metaphase chromosomes.
Principle: The SCE assay is based on the differential staining of sister chromatids. Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU). This results in one chromatid being bifilarly substituted with BrdU and the other being unifilarly substituted. After differential staining, sister chromatid exchanges are visible as reciprocal alterations in staining along the length of the chromosome.
Procedure:
-
Cell Culture and BrdU Labeling: Culture cells in the presence of BrdU for two cell cycles.
-
Compound Exposure: Treat the cells with the test compound for a defined period.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Differential Staining: Stain the slides using a method that allows for the visualization of differentially stained sister chromatids (e.g., fluorescence plus Giemsa).
-
Microscopic Analysis: Score the number of SCEs per metaphase.
-
Data Analysis: An increase in the frequency of SCEs in treated cells compared to control cells indicates genotoxic activity.
Potential Mechanisms of Toxicity
While specific signaling pathways for this compound derivatives are not well-elucidated, the toxicity of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which these compounds belong, is often linked to several mechanisms. These include the inhibition of cyclooxygenase (COX) enzymes, mitochondrial dysfunction, and modulation of inflammatory signaling pathways like NF-κB.
Caption: Potential toxicity pathways of this compound derivatives.
The diagram above illustrates plausible mechanisms by which this compound derivatives may exert toxic effects, based on the known actions of other NSAIDs. Inhibition of COX enzymes can disrupt prostaglandin (B15479496) synthesis, leading to gastrointestinal and renal toxicity. Mitochondrial dysfunction can lead to decreased ATP production, increased reactive oxygen species (ROS) generation, and ultimately cytotoxicity and oxidative DNA damage (genotoxicity). Modulation of the NF-κB signaling pathway can alter the expression of genes involved in inflammation and cell survival.
Caption: Experimental workflow for the MTT cytotoxicity assay.
The workflow for a typical MTT assay to assess the cytotoxicity of this compound derivatives is shown above. This process involves cell seeding, treatment with the test compounds, incubation, addition of the MTT reagent, solubilization of the resulting formazan, and measurement of absorbance to determine cell viability.
Conclusion
The available data suggests that the toxicity of propionic acid derivatives can vary significantly based on their specific chemical structures. While some diphenylpropionamide derivatives have shown low toxicity in preliminary screens, a comprehensive toxicological profile for a broad range of this compound derivatives is not yet available. The provided experimental protocols and potential mechanisms of toxicity offer a framework for the systematic evaluation of these compounds. Further studies are warranted to establish a clear structure-toxicity relationship for this class of molecules to guide the development of safer and more effective therapeutic agents.
References
A Comparative Guide to Analytical Methods for 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of 2,2-Diphenylpropionic acid. By objectively comparing the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), this document aims to equip researchers with the necessary data to select the most appropriate analytical technique for their specific needs.
Method Comparison
The selection of an analytical method is a critical decision that depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound and its structurally similar compounds.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~5 ng/mL |
| Sample Matrix | Bulk drug, formulations | Plasma, tissues, complex matrices | Various (with appropriate sample prep) |
| Selectivity | Moderate | High | High |
| Throughput | Moderate | High | Moderate |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are representative protocols and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not required.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 222 nm.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare calibration standards by serial dilution.
-
Pharmaceutical Formulation: Accurately weigh and transfer an amount of powdered formulation equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask. Add approximately 7 mL of mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm syringe filter.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma.
Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized.
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., an isotopically labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, particularly when high separation efficiency is required. A derivatization step is necessary due to the low volatility of the carboxylic acid.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is required for good separation.
-
Ionization Mode: Electron Ionization (EI).
Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent. The extract must be completely dried.
-
Derivatization: React the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form the trimethylsilyl (B98337) ester of the acid.
-
Injection: Inject the derivatized sample into the GC-MS system.
Visualization of Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods, ensuring data consistency and reliability when transitioning between different analytical platforms.
Caption: A logical workflow for the cross-validation of analytical methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
